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Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol: A Privileged Hinge-Binding Fragment in Kinase Drug Discovery

Executive Summary The development of highly selective, small-molecule kinase inhibitors is a cornerstone of modern targeted therapeutics. Within this landscape, the pyrazolo[1,5-a]pyrimidine core has emerged as a "privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, small-molecule kinase inhibitors is a cornerstone of modern targeted therapeutics. Within this landscape, the pyrazolo[1,5-a]pyrimidine core has emerged as a "privileged" heterocyclic scaffold, functioning as a highly efficient ATP-competitive hinge binder[1]. Specifically, 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol (CAS: 1547068-01-8) serves as a critical low-molecular-weight building block in Fragment-Based Drug Discovery (FBDD).

This technical guide deconstructs the in vitro mechanism of action of 2-methylpyrazolo[1,5-a]pyrimidin-6-ol, detailing its molecular anatomy, thermodynamic binding rationale, and the self-validating experimental workflows required to profile its activity against target kinases such as Cyclin-Dependent Kinases (CDKs), Casein Kinase 2 (CK2), and Phosphoinositide 3-Kinases (PI3K).

Molecular Anatomy & Pharmacophore Profile

To understand the mechanism of action of 2-methylpyrazolo[1,5-a]pyrimidin-6-ol, one must analyze its structural vectors. Unlike larger, fully elaborated drugs, this molecule acts as a high-ligand-efficiency (LE) anchor within the kinase active site.

  • The Pyrazolo[1,5-a]pyrimidine Core: This fused bicyclic heteroaromatic system acts as a rigid scaffold. The nitrogen atoms within the pyrazole and pyrimidine rings serve as potent hydrogen bond acceptors[2].

  • The 2-Methyl Group: Provides a localized hydrophobic vector. In the context of the kinase ATP-binding pocket, this methyl group frequently engages in Van der Waals interactions with the gatekeeper residue or adjacent hydrophobic sub-pockets, stabilizing the binding complex[3].

  • The 6-Hydroxyl Group: Acts as a polar interaction vector. Depending on the target kinase, this hydroxyl group can either form water-mediated hydrogen bonds with the solvent-exposed region or serve as a synthetic handle for further elaboration (e.g., macrocyclization or linker attachment) to target the kinase back-pocket[4].

Thermodynamic Rationale (Causality)

Why utilize the pyrazolo[1,5-a]pyrimidine scaffold over traditional purine analogs (e.g., roscovitine)? Computational solvation models demonstrate that the pyrazolo[1,5-a]pyrimidine core possesses a significantly more favorable aqueous solvation energy compared to purine rings. This translates to a lower thermodynamic penalty upon desolvation, facilitating spontaneous partitioning into the hydrophobic kinase active site and driving higher binding affinity[3].

BindingMode Compound 2-Methylpyrazolo[1,5-a] pyrimidin-6-ol Core Pyrazolo[1,5-a]pyrimidine Core (Nitrogens) Compound->Core Methyl 2-Methyl Group Compound->Methyl Hydroxyl 6-Hydroxyl Group Compound->Hydroxyl Hinge Kinase Hinge Region (e.g., Val116, Leu83) Core->Hinge Hydrogen Bonds (ATP-Competitive) Hydrophobic Hydrophobic Pocket Methyl->Hydrophobic Van der Waals Interactions Solvent Solvent Interface / Back Pocket Hydroxyl->Solvent Polar Contacts / Solvent Exposure

Caption: Logical relationship of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol binding vectors in kinases.

Mechanism of Action: ATP-Competitive Type I Kinase Inhibition

In vitro, 2-methylpyrazolo[1,5-a]pyrimidin-6-ol operates as a Type I kinase inhibitor fragment . It competitively displaces endogenous ATP by binding to the active (DFG-in) conformation of the kinase domain[1].

Hinge Binding Mechanics

The primary driver of affinity is the interaction with the kinase hinge region—a segment of the protein backbone connecting the N-terminal and C-terminal lobes of the kinase.

  • In CDKs (e.g., CDK2): The nitrogen atoms of the pyrazolo[1,5-a]pyrimidine core form critical bidentate hydrogen bonds with the backbone amide of Leu83 [2].

  • In CK2: The core forms a strong hydrogen bond with the backbone nitrogen of Val116 [4].

  • In PI3Kδ: Derivatives of this core form essential hydrogen bonds with Val828 in the hinge region, while substitutions at the 5-position can interact with Asp787[5].

By anchoring rigidly to the hinge, the fragment effectively blocks the transfer of the terminal phosphate of ATP to downstream protein substrates, thereby halting the kinase signaling cascade.

In Vitro Profiling & Self-Validating Experimental Protocols

To validate the mechanism of action of low-affinity fragments like 2-methylpyrazolo[1,5-a]pyrimidin-6-ol, researchers must employ a self-validating system of orthogonal assays. Relying on a single assay format often leads to false positives due to the high compound concentrations ( 100μM−1mM ) required in FBDD.

Workflow Start Fragment Library Screening (Pyrazolo[1,5-a]pyrimidines) SPR Surface Plasmon Resonance (SPR) Orthogonal Binding Validation Start->SPR Identify Binders (Kd Determination) TRFRET TR-FRET Kinase Assay Enzymatic Inhibition (IC50) SPR->TRFRET Functional Validation XRay X-Ray Crystallography Structural Binding Mode (Type I) TRFRET->XRay Select Potent Candidates Hit Validated Hinge-Binding Hit (Ready for SAR Expansion) XRay->Hit Confirm Mechanism

Caption: Step-by-step in vitro screening and validation workflow for fragment-based kinase inhibitors.

Protocol 1: Orthogonal Affinity Validation via Surface Plasmon Resonance (SPR)

Purpose: To determine the direct binding kinetics ( Kd​ , Kon​ , Koff​ ) independent of enzymatic activity. Causality Check: Why use His-capture over direct amine coupling? Direct amine coupling randomly crosslinks lysine residues, potentially occluding the kinase ATP-binding pocket. His-tag capture via NTA-Ni2+ ensures uniform, oriented immobilization, leaving the active site fully accessible for fragment binding.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Condition a Series S Sensor Chip NTA with 0.5mM NiCl2​ for 1 minute at 10μL/min to charge the surface.

  • Kinase Immobilization: Inject His-tagged target kinase (e.g., CDK2 or CK2) at 10μg/mL in running buffer (HEPES-buffered saline, 0.05% Tween-20, 1 mM TCEP) until a capture level of ~3000 Response Units (RU) is achieved.

  • Fragment Preparation: Prepare a 2-fold dilution series of 2-methylpyrazolo[1,5-a]pyrimidin-6-ol from 1mM down to 15.6μM in running buffer containing 2% DMSO.

  • Binding Analysis: Inject the fragment series over the immobilized kinase and a reference channel (unmodified NTA) at a high flow rate ( 50μL/min ) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Processing: Perform double-referencing (subtracting both the reference channel and a blank buffer injection). Fit the steady-state affinity data to a 1:1 Langmuir binding model to extract the Kd​ .

Protocol 2: Enzymatic Inhibition via TR-FRET Kinase Assay

Purpose: To quantify the functional inhibition ( IC50​ ) of the kinase. Causality Check: Why TR-FRET over standard luminescence (e.g., ADP-Glo)? At the high concentrations required for fragment screening, inner-filter effects and compound auto-fluorescence generate high false-positive rates. TR-FRET utilizes a time delay (e.g., 50−100μs ) before signal acquisition, allowing short-lived background fluorescence to decay and isolating the true biological signal.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well low-volume plate, dispense 5μL of kinase/substrate mixture (e.g., 1nM CDK2/Cyclin E and 50nM biotinylated-Rb peptide) in assay buffer.

  • Compound Addition: Add 100nL of the fragment dissolved in 100% DMSO using an acoustic dispenser (e.g., Echo 550) to achieve desired final concentrations.

  • Catalysis Initiation: Add 5μL of ATP at its predetermined apparent Km​ value. Incubate at room temperature for 60 minutes.

  • Detection: Add 10μL of detection buffer containing EDTA (to stop the reaction by chelating Mg2+ ), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader, calculating the emission ratio of 665nm/615nm . Plot the ratio against log[inhibitor] to determine the IC50​ .

Quantitative Data & Scaffold Progression

As a raw fragment, 2-methylpyrazolo[1,5-a]pyrimidin-6-ol exhibits moderate affinity. However, its exceptional Ligand Efficiency (LE) makes it an ideal starting point for Structure-Activity Relationship (SAR) expansion into nanomolar inhibitors[6].

Table 1: Representative Quantitative Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives

Target KinaseCompound StageRepresentative IC50​ / Kd​ Ligand Efficiency (LE)*Primary Binding Interaction
CDK2 Raw Fragment Core Kd​≈100−500μM ≥0.35 Hinge (Leu83)
CDK2 Optimized (e.g., BS-194) IC50​=3nM ≈0.40 Hinge + Hydrophobic Pocket
CK2 Raw Fragment Core Kd​≈689μM ≥0.30 Hinge (Val116)
CK2 Optimized (e.g., IC20) Kd​=12nM ≈0.38 Hinge + Back Pocket
PI3Kδ Optimized Derivative IC50​<50nM ≈0.35 Hinge (Val828) + Asp787

*LE is measured in kcal/mol per heavy atom. An LE > 0.30 is considered highly favorable for FBDD.

Downstream Cellular Signaling Modulation

When the 2-methylpyrazolo[1,5-a]pyrimidin-6-ol scaffold is synthetically elaborated into a potent, cell-permeable inhibitor (such as the CDK2 inhibitor BS-194[3]), its in vitro enzymatic inhibition translates directly into profound cellular signaling modulation.

By inhibiting CDK2, these derivatives prevent the phosphorylation of the Retinoblastoma protein (Rb). Unphosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition, thereby inducing cell cycle arrest and apoptosis in tumor models[3].

Pathway Inhibitor Pyrazolo[1,5-a]pyrimidine Derivatives CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 ATP-Competitive Inhibition Rb Retinoblastoma Protein (Rb) Phosphorylation CDK2->Rb Phosphorylates E2F E2F Transcription Factor Release Rb->E2F Inhibits (When Unphosphorylated) CellCycle G1/S Phase Transition (Cell Proliferation) E2F->CellCycle Promotes

Caption: Modulation of the CDK2/Rb signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.

Conclusion

2-Methylpyrazolo[1,5-a]pyrimidin-6-ol is not merely a passive chemical intermediate; it is a highly evolved, thermodynamically privileged pharmacophore. Through precise bidentate hydrogen bonding with kinase hinge regions and favorable desolvation kinetics, it serves as the foundational anchor for designing highly selective, ATP-competitive kinase inhibitors targeting oncology and inflammatory pathways.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, Royal Society of Chemistry.[Link]

  • A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv / SciSpace.[Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Center for Biotechnology Information (PMC).[Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine B-Cell Lymphoma 6 (BCL6) Binders and Optimization to High Affinity Macrocyclic Inhibitors. Journal of Medicinal Chemistry, ACS Publications.[Link]

Sources

Exploratory

Blood-Brain Barrier Permeability of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol: A Technical Guide for CNS Drug Design

Executive Summary The central hurdle in Central Nervous System (CNS) drug discovery is overcoming the highly restrictive blood-brain barrier (BBB), an endothelial interface that prevents over 98% of small-molecule therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The central hurdle in Central Nervous System (CNS) drug discovery is overcoming the highly restrictive blood-brain barrier (BBB), an endothelial interface that prevents over 98% of small-molecule therapeutics from entering the brain. In recent years, the pyrazolo[1,5-a]pyrimidine core has emerged as a privileged scaffold in medicinal chemistry, demonstrating exceptional kinase selectivity, metabolic stability, and a high propensity for crossing biological barriers[1].

Within this chemical space, 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol (CAS: 1547068-01-8) represents a highly optimized, low-molecular-weight building block[2]. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for assessing and leveraging the BBB permeability of this specific fragment. We will explore the structural causality behind its permeation, detail the exact in vitro protocols required to validate its transport mechanics, and outline functionalization strategies that preserve its CNS-penetrant properties.

Structural Rationale & Physicochemical Profiling

The ability of a molecule to cross the BBB via passive transcellular diffusion is governed by a strict set of physicochemical parameters, often quantified using the CNS Multiparameter Optimization (CNS MPO) scoring system. 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol is structurally primed for CNS penetration due to its compact fused-ring system, which minimizes the topological polar surface area (TPSA) while maintaining sufficient lipophilicity.

Physicochemical Data Presentation

The following table summarizes the core properties of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol, demonstrating why it serves as an ideal starting point for Fragment-Based Drug Discovery (FBDD) targeting the brain.

ParameterValueCNS MPO Desirability Rationale
Molecular Weight (MW) 149.15 g/mol Well below the <360 Da threshold for ideal CNS fragments, allowing significant synthetic elaboration[2].
Calculated LogP (cLogP) ~1.2Falls within the optimal "Goldilocks" zone (1.0–3.0) for lipid membrane partitioning without excessive non-specific binding.
TPSA ~51 ŲStrictly below the 90 Ų limit required to prevent desolvation penalties during membrane insertion.
H-Bond Donors (HBD) 1 (Hydroxyl)Minimal HBD count (<3) drastically reduces the energetic cost of breaking water hydrogen bonds before entering the lipid bilayer.
H-Bond Acceptors (HBA) 4 (N, N, N, O)Low HBA count prevents the molecule from becoming trapped in the aqueous extracellular matrix.
Causality of the Scaffold

The pyrazolo[1,5-a]pyrimidine core is a bioisostere of purine, but the introduction of the bridgehead nitrogen alters the electron density, increasing lipophilicity compared to standard purines[1]. The methyl group at the 2-position provides a steric shield against oxidative metabolism, while the hydroxyl group at the 6-position offers a highly reactive synthetic handle for etherification or esterification.

Mechanisms of BBB Penetration

Small molecules typically cross the BBB through two competing mechanisms: Passive Transcellular Diffusion (driven by lipophilicity and concentration gradients) and Active Efflux (driven by ATP-binding cassette transporters like P-glycoprotein, or P-gp)[3].

Because 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol is highly lipophilic, it readily partitions into the endothelial cell membrane. However, to achieve a high free-drug concentration in the brain, it must evade recognition by P-gp at the luminal membrane.

BBB_Transport Blood Blood Compartment (Apical) Compound 2-Methylpyrazolo[1,5-a] pyrimidin-6-ol Brain Brain Compartment (Basolateral) Pgp P-glycoprotein (Efflux Transporter) Brain->Pgp Substrate Binding Compound->Brain Passive Transcellular Diffusion Pgp->Blood Active Efflux

Mechanisms of BBB transport: Passive transcellular diffusion vs. P-glycoprotein-mediated efflux.

Experimental Workflows for Permeability Validation

To rigorously validate the BBB permeability of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol and its derivatives, a two-tiered in vitro testing strategy is required. We begin with a cell-free assay to isolate passive diffusion, followed by a cell-based assay to evaluate active efflux liabilities.

Protocol 1: PAMPA-BBB (Passive Diffusion Assessment)

The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput, cell-free model. By utilizing a specific lipid mixture (e.g., porcine brain lipid or 10% lecithin in dodecane), it accurately mimics the tight lipid packing of brain microvessel endothelial cells[4]. Data from PAMPA-BBB has been shown to have a 77% categorical correlation with in vivo rodent brain permeation[5].

Self-Validating Principle: This assay includes a mass balance calculation (Mass Retention, R). If the compound shows low permeability but high retention, it indicates the molecule is trapped in the lipid bilayer (lipophilicity is too high), rather than failing to partition.

Step-by-Step Methodology:

  • Preparation of Donor Solution: Dissolve 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol in DMSO to create a 10 mM stock. Dilute in PBS (pH 7.4) to a final concentration of 500 µM (ensure DMSO final concentration is ≤5% to prevent artificial membrane degradation).

  • Membrane Coating: Apply 4–5 µL of the PAMPA-BBB lipid solution (e.g., 10% lecithin in dodecane) to the porous filter of the donor plate (apical compartment).

  • Assembly & Incubation: Add 300 µL of the donor solution to the donor wells. Add 200 µL of fresh PBS buffer to the acceptor wells (basolateral compartment). Sandwich the plates together.

  • Incubation: Incubate at room temperature for 5 hours without agitation (agitation disrupts the unstirred water layer, skewing passive diffusion kinetics)[4].

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS or UV absorbance. Calculate the apparent permeability coefficient ( Papp​ ).

Protocol 2: Bidirectional MDCK-MDR1 Assay (Efflux Assessment)

While PAMPA confirms passive diffusion, it cannot detect active efflux. The Madin-Darby Canine Kidney cell line transfected with the human MDR1 gene (MDCK-MDR1) overexpresses P-glycoprotein (P-gp)[6]. This assay is the gold standard for predicting whether a compound will be pumped out of the brain back into the bloodstream[3].

Self-Validating Principle: The assay utilizes Lucifer Yellow, a paracellular marker. If Lucifer Yellow permeability exceeds 0.5×10−6 cm/s, the tight junctions of the cell monolayer are compromised, and the transcellular flux data for the test compound must be discarded.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells onto semi-permeable Transwell inserts. Culture for 4–5 days to allow the formation of a confluent, polarized monolayer[3].

  • Monolayer Validation: Measure Trans-Epithelial Electrical Resistance (TEER). A TEER value > 100 Ω·cm² confirms tight junction integrity.

  • Bidirectional Dosing:

    • Apical to Basolateral (A-B): Add 10 µM of the compound to the apical chamber (simulating blood-to-brain transport).

    • Basolateral to Apical (B-A): Add 10 µM of the compound to the basolateral chamber (simulating brain-to-blood efflux).

  • Incubation: Incubate at 37°C, 5% CO₂ for 60 to 120 minutes.

  • Sampling & Analysis: Collect aliquots from the receiver chambers. Quantify via LC-MS/MS.

  • Data Interpretation: Calculate the Efflux Ratio (ER) = Papp​(B−A)/Papp​(A−B) . An ER ≥2.0 indicates the compound is a likely P-gp substrate, which is detrimental for CNS retention[3].

MDCK_Workflow Step1 1. Seed MDCK-MDR1 Cells on Transwell Insert (4-5 days) Step2 2. Validate Monolayer Integrity (TEER > 100 Ω·cm² & Lucifer Yellow) Step1->Step2 Step3 3. Dose Compound (A->B and B->A) Incubate 60-120 min at 37°C Step2->Step3 Step4 4. Quantify via LC-MS/MS Calculate Papp & Efflux Ratio (ER) Step3->Step4

Step-by-step bidirectional MDCK-MDR1 permeability assay workflow for evaluating drug efflux.

Medicinal Chemistry Functionalization Strategies

To utilize 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol as a core for novel CNS therapeutics, medicinal chemists must functionalize the molecule without destroying its favorable BBB permeability profile.

  • Exploiting the 6-Hydroxyl Group: The 6-OH position is highly amenable to Mitsunobu reactions or standard etherification. To maintain CNS MPO scores, avoid adding large, flexible, polar chains (like long PEGylations). Instead, cap the hydroxyl with small, rigid, lipophilic motifs (e.g., cyclopropylmethyl or fluorinated phenyl rings) to increase target affinity while keeping TPSA low.

  • Managing P-gp Liability: If functionalization leads to an Efflux Ratio ≥2.0 in the MDCK-MDR1 assay, the molecule has likely become a P-gp substrate. This is often caused by the addition of basic amines or excessive H-bond acceptors. To mitigate this, reduce the basicity of added amines (e.g., by incorporating them into an electron-withdrawing heteroaryl ring) or introduce steric bulk near the hydrogen-bond acceptors to hinder P-gp binding cavity interactions.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • 2-methylpyrazolo[1,5-a]pyrimidin-6-ol. molport.com.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • MDCK-MDR1 Permeability Assay. evotec.com.
  • MDR1-MDCK Permeability Assay.
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candid

Sources

Protocols & Analytical Methods

Method

HPLC method development for 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol quantification

HPLC Method Development and Validation Protocol for the Quantification of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol I. Chemical Profiling & Rationale The pyrazolo[1,5-a]pyrimidine scaffold is a privileged bicyclic structure...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Development and Validation Protocol for the Quantification of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol

I. Chemical Profiling & Rationale

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged bicyclic structure extensively utilized in modern drug discovery, particularly in the development of kinase inhibitors and Translocator Protein (TSPO) ligands[1][2]. The specific derivative, 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol, presents unique chromatographic challenges due to its structural dichotomy.

Mechanistic Causality in Method Design:

  • Basic Nitrogens & Silanol Interactions: The nitrogen atoms within the fused pyrazolo-pyrimidine core possess lone pairs that readily interact with unendcapped, acidic silanols on standard silica-based stationary phases. This secondary retention mechanism is the primary cause of peak tailing in such heterocyclic compounds[3].

  • Hydroxyl Group Polarity: The hydroxyl group at the C6 position introduces hydrogen-bond donating capabilities, increasing the molecule's overall polarity and necessitating a stationary phase capable of retaining polar analytes without phase collapse.

  • UV Chromophore: The highly conjugated π -electron system of the pyrazolo[1,5-a]pyrimidine core provides strong UV absorption, typically exhibiting a λmax​ between 250 nm and 280 nm, making Photodiode Array (PDA) detection highly effective for both quantification and peak purity analysis[4].

II. Analytical Quality by Design (AQbD) Strategy

To ensure a robust and reproducible assay, the method development follows an Analytical Quality by Design (AQbD) approach, controlling variables that directly impact resolution and peak shape.

  • Stationary Phase Selection: A polar-embedded C18 column (e.g., Waters XBridge Shield RP18 or equivalent superficially porous particle column) is selected. The embedded carbamate or amide groups create a virtual shield that repels the basic nitrogens of the analyte from residual silanols, ensuring sharp, symmetrical peaks.

  • Mobile Phase pH Control: An acidic mobile phase is mandatory. By utilizing 0.1% Formic Acid (pH ~2.7), we achieve dual benefits: it protonates residual silanols on the silica surface (rendering them neutral and non-interactive) and standardizes the ionization state of the weakly acidic hydroxyl group[4].

  • Organic Modifier: Acetonitrile is favored over methanol. Acetonitrile provides lower system backpressure, superior mass transfer kinetics, and sharper peak shapes for rigid aromatic systems.

HPLC_Method A Analyte Profiling (pKa, LogP, UV) B Column Selection (C18 / Polar-Embedded) A->B C Mobile Phase (pH & Buffer) B->C D Gradient Optimization (Resolution & Speed) C->D E Method Validation (ICH Q2(R2)) D->E

Fig 1: QbD-driven HPLC method development workflow for pyrazolo-pyrimidine derivatives.

III. Self-Validating Chromatographic Protocol

This protocol is designed as a self-validating system. Before any sample quantification occurs, the system must pass strict System Suitability Testing (SST) criteria to prove operational readiness.

Reagents and Solutions
  • Mobile Phase A: 0.1% MS-grade Formic Acid in Milli-Q Water (18.2 MΩ·cm).

  • Mobile Phase B: 0.1% MS-grade Formic Acid in HPLC-grade Acetonitrile.

  • Diluent: 95% Mobile Phase A / 5% Mobile Phase B.

Sample Preparation Workflow
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol reference standard. Dissolve in 2.0 mL of Dimethyl Sulfoxide (DMSO) to overcome the lattice energy of the planar aromatic system, then dilute to 10.0 mL with Acetonitrile.

  • Working Standard (50 µg/mL): Transfer 0.5 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the Diluent .

  • Causality Note: Diluting the final injection sample in the initial mobile phase conditions prevents the "solvent effect"—a phenomenon where injecting a strong organic solvent into a highly aqueous mobile phase causes premature analyte migration and split peaks.

Chromatographic Conditions
ParameterSpecification
Column Polar-embedded C18 (150 mm × 4.6 mm, 3.5 µm)
Flow Rate 1.0 mL/min
Column Temperature 30°C (Stabilizes mass transfer & reduces viscosity)
Injection Volume 10 µL
Detection PDA at 254 nm (Extract spectra 200–400 nm for purity)

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 95 5 Initial
2.0 95 5 Isocratic hold (Focusing)
10.0 10 90 Linear Gradient
12.0 10 90 Wash
12.1 95 5 Re-equilibration

| 16.0 | 95 | 5 | End |

System Suitability Testing (SST)

Inject the Working Standard (50 µg/mL) in five replicates. The system is only validated for use if the following criteria are met:

SST Parameter Acceptance Criteria Rationale
Retention Time (RT) ~6.5 ± 0.2 min Ensures column equilibration and pump accuracy.

| Tailing Factor ( Tf​ ) | 1.5 | Confirms suppression of silanol-nitrogen interactions. | | Theoretical Plates ( N ) | 5,000 | Verifies column bed integrity and efficiency. | | Area Precision (%RSD) | 2.0% (n=5) | Validates autosampler precision and integration consistency. |

IV. ICH Q2(R2) Lifecycle Validation

To ensure regulatory compliance for pharmaceutical development, the method must be validated according to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedure performance[5].

ICH_Validation Root ICH Q2(R2) Validation Lifecycle Spec Specificity (Peak Purity) Root->Spec Lin Linearity & Range (R2 > 0.999) Root->Lin Acc Accuracy (Spike Recovery) Root->Acc Prec Precision (RSD < 2.0%) Root->Prec Rob Robustness (DoE Variations) Root->Rob

Fig 2: Core validation parameters mandated by ICH Q2(R2) guidelines for quantitative assays.

1. Specificity & Forced Degradation: The method must unequivocally assess the analyte in the presence of impurities. Subject the 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol standard to forced degradation: 0.1M HCl, 0.1M NaOH, 3% H2​O2​ , and UV light (254 nm) for 24 hours.

  • Validation Check: The PDA peak purity angle must be less than the purity threshold across the entire 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol peak, proving no co-elution of degradants[5].

2. Linearity and Range: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (12.5 µg/mL to 75.0 µg/mL).

  • Validation Check: Perform linear regression analysis. The correlation coefficient ( R2 ) must be 0.999, and the y-intercept bias should be 2.0% of the 100% response[5].

3. Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic matrix (or diluent) at 50%, 100%, and 150% levels. Prepare three replicates per level.

  • Validation Check: Mean recovery must fall between 98.0% and 102.0% to confirm the absence of matrix effects or extraction losses[5].

4. Robustness (DoE Approach): Deliberately vary critical method parameters to ensure reliability during routine use. Alter the flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and initial organic composition ( ± 2%).

  • Validation Check: The SST criteria (specifically Tf​≤1.5 and %RSD 2.0%) must remain satisfied under all perturbed conditions, proving the method's resilience[5].

References[5] International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Quality Guidelines. Available at: https://www.ich.org/page/quality-guidelines[3] Ding, M., et al. "Pyrazolo[1,5-a]pyrimidine TRPC6 Antagonists for the Treatment of Gastric Cancer". National Institutes of Health (PMC). Available at: https://pubmed.ncbi.nlm.nih.gov/?term=Pyrazolo%5B1%2C5-a%5Dpyrimidine+TRPC6+Antagonists+for+the+Treatment+of+Gastric+Cancer[1] Sellerko, L., et al. "Novel Pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO) Ligands: Synthesis, in Vitro Biological Evaluation, [18F]-Labeling, and in Vivo Neuroinflammation PET Images". Journal of Medicinal Chemistry - ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00449[4] Lee, J., et al. "Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease". National Institutes of Health (PMC). Available at: https://pubmed.ncbi.nlm.nih.gov/?term=Synthetic+Strategies+for+Improving+Solubility%3A+Optimization+of+Novel+Pyrazolo%5B1%2C5-a%5Dpyrimidine+CFTR+Activator+That+Ameliorates+Dry+Eye+Disease[2] Müller, T. E., et al. "Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1". bioRxiv. Available at: https://www.biorxiv.org/search/Development%20of%20pyrazolo%5B1%2C5-a%5Dpyrimidine%20based%20macrocyclic%20kinase%20inhibitors%20targeting%20AAK1

Sources

Application

Application Note: Preparation, Handling, and Quality Control of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol Stock Solutions in DMSO

Introduction and Scientific Rationale 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol is a highly versatile heterocyclic building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

2-Methylpyrazolo[1,5-a]pyrimidin-6-ol is a highly versatile heterocyclic building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. Transitioning this solid compound into a reliable liquid stock solution is a critical first step for high-throughput screening (HTS), cell-based assays, and biochemical profiling.

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for such hydrophobic and amphiphilic small molecules due to its exceptional solvating power and cellular permeability. However, the preparation of DMSO stock solutions is not a trivial dissolution exercise. DMSO is highly hygroscopic; it rapidly absorbs atmospheric moisture, which can lead to compound precipitation, altered effective concentrations, and accelerated hydrolytic degradation. Furthermore, repeated freeze-thaw cycles of DMSO stocks introduce localized concentration gradients and expose the compound to repeated atmospheric condensation, significantly compromising compound integrity over time (as demonstrated by).

This application note provides a self-validating, step-by-step protocol for preparing, verifying, and storing 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol stock solutions, ensuring rigorous scientific integrity and reproducible downstream data.

Physicochemical Properties & Quantitative Data

Before handling the compound, it is essential to review its physicochemical properties to calculate precise molarities. The data below summarizes the key parameters required for accurate stock preparation[1].

PropertyValue
Compound Name 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol
CAS Number 1547068-01-8
Molecular Formula C7H7N3O
Molecular Weight (MW) 149.15 g/mol
SMILES String Cc1cc2ncc(O)cn2n1
Recommended Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Solid) Room temperature or 4°C, desiccated
Storage (Solution) -20°C or -80°C, protected from light and moisture
Mass-to-Volume Dilution Table

To aid in rapid laboratory preparation, the following table outlines the exact mass required to achieve standard stock concentrations in 1.0 mL of DMSO .

Target ConcentrationRequired Mass per 1.0 mL DMSOTypical Application
10 mM 1.49 mgStandard biochemical assays
50 mM 7.46 mgHigh-concentration intermediate
100 mM 14.92 mgLong-term master stock

Experimental Workflow

G N1 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol (Dry Powder) N2 Weighing (Analytical Balance) N1->N2 N3 Dissolution (Anhydrous DMSO) N2->N3 N4 Sterile Filtration (0.22 µm PTFE) N3->N4 For in vitro assays N5 Quality Control (LC-MS Purity Check) N3->N5 Aliquot for QC N6 Aliquoting & Purging (Argon/Nitrogen Overlay) N4->N6 N5->N6 Purity > 95% N7 Storage (-20°C to -80°C) N6->N7

Workflow for the preparation, quality control, and storage of DMSO stock solutions.

Step-by-Step Protocol

Phase 1: Preparation and Weighing

Causality Check: Always allow the lyophilized powder to equilibrate to room temperature in a desiccator before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, permanently altering its weight and stability.

  • Equilibration: Bring the vial of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol to room temperature (approx. 30 minutes).

  • Weighing: Using a calibrated analytical balance (accuracy to 0.01 mg), weigh the desired mass (e.g., 7.46 mg for a 50 mM stock) into a static-free, low-binding polypropylene tube or an amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of Anhydrous DMSO (water content <0.005%). Note: Do not use standard benchtop DMSO, as it readily absorbs water, which identified as a primary driver of compound degradation in repositories.

Phase 2: Dissolution and Sterilization
  • Agitation: Vortex the solution vigorously for 30–60 seconds.

  • Sonication (If necessary): If visible particulates remain, place the vial in a room-temperature ultrasonic water bath for 2–5 minutes. Avoid excessive heating (>40°C) to prevent thermal degradation.

  • Sterile Filtration: For cell-based assays, draw the solution into a solvent-resistant syringe and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) filter . Causality Check: Never use PES (Polyethersulfone) or Cellulose Acetate filters for 100% DMSO, as the solvent will dissolve the membrane, introducing toxic leachables into your stock.

Phase 3: Quality Control (Self-Validation)

Before committing the stock to long-term storage, validate its integrity.

  • LC-MS Analysis: Dilute a 1 µL aliquot of the stock into 999 µL of Acetonitrile/Water (1:1) and inject it into an LC-MS system.

  • Verification: Confirm the presence of the target mass ( [M+H]+ = 150.15 m/z) and ensure the UV chromatogram shows a single dominant peak (purity >95%). This establishes a baseline to monitor future degradation.

Phase 4: Aliquoting and Storage

Causality Check: The maximum number of freeze-thaw cycles a DMSO stock can endure without significant degradation is typically 10-15 (). Aliquoting eliminates this variable entirely.

  • Aliquoting: Dispense the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in tightly sealed, low-binding microcentrifuge tubes.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface of each tube for 2–3 seconds before capping. This displaces oxygen and atmospheric moisture.

  • Storage: Transfer the aliquots immediately to a -20°C or -80°C freezer. Ensure the storage boxes are light-opaque.

Usage Guidelines for Downstream Assays

When retrieving an aliquot for an experiment:

  • Thawing: Thaw the aliquot at room temperature or in a 37°C water bath for no more than 1-2 minutes. Vortex immediately upon thawing to resolve any concentration gradients formed during the freezing process.

  • Aqueous Dilution: When dosing cells or biochemical buffers, ensure the final concentration of DMSO does not exceed 0.1% to 0.5% (v/v) . Higher concentrations of DMSO induce cellular toxicity and can denature target proteins. Always add the DMSO stock to the aqueous buffer dropwise while vortexing to prevent the compound from "crashing out" (precipitating) of solution.

References

  • MolPort Database. (n.d.). 2-methylpyrazolo[1,5-a]pyrimidin-6-ol. Retrieved from[Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Retrieved from[Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Warner, S., & Burns, P. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from[Link]

Sources

Method

Application Notes and Protocols for In Vivo Dosing Formulations of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol

Introduction: Navigating the Preclinical Formulation Challenges of a Novel Pyrazolopyrimidine The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Preclinical Formulation Challenges of a Novel Pyrazolopyrimidine

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas, including oncology and infectious diseases.[1][2][3][4] 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol is a novel investigational compound belonging to this class. Early-stage in vivo studies are critical to understanding its pharmacokinetic profile, efficacy, and safety.[5][6][7][8] However, like many heterocyclic compounds, pyrazolopyrimidine derivatives often exhibit poor aqueous solubility, which can significantly hinder oral bioavailability and present challenges for parenteral administration.[2][9]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for developing effective in vivo dosing formulations for 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol. The protocols and strategies outlined herein are designed to address the anticipated poor solubility of this compound, a common characteristic of this chemical class.[10][11][12] By understanding the principles of formulation science and applying the detailed methodologies provided, researchers can generate reliable and reproducible preclinical data to advance their research programs.

Physicochemical Characterization and Pre-formulation Assessment

A thorough understanding of the physicochemical properties of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol is the foundation for rational formulation design.[13] While specific data for this molecule may be limited, initial characterization should focus on the following key parameters, which are typical for poorly soluble compounds:

  • Solubility: Determine the aqueous solubility at various pH values (e.g., 1.2, 4.5, 6.8) to understand its pH-dependent solubility profile.

  • LogP/LogD: The octanol-water partition coefficient will indicate the lipophilicity of the compound, which is crucial for selecting appropriate formulation strategies.[13]

  • pKa: Identifying ionizable groups will inform strategies like salt formation or pH adjustment to enhance solubility.[14][15]

  • Crystallinity and Polymorphism: Understanding the solid-state properties is essential, as amorphous forms are generally more soluble than their crystalline counterparts.[16][17]

Based on the general characteristics of the pyrazolopyrimidine class, it is reasonable to assume that 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol is a crystalline solid with low aqueous solubility, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[13][17] The following formulation strategies are therefore presented with this assumption in mind.

Formulation Strategies for Oral Administration

Oral delivery is the most common and preferred route of administration due to its convenience and patient compliance.[11] For a poorly soluble compound like 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol, the primary goal is to enhance its dissolution rate and/or solubility in the gastrointestinal tract.

Aqueous Suspensions

A simple aqueous suspension is often the starting point for early-stage in vivo studies due to its ease of preparation. The key is to ensure a uniform and stable suspension to allow for accurate dosing.

Protocol for a Basic Oral Suspension (10 mg/mL)

  • Materials:

    • 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol

    • Suspending agent: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) or Hydroxypropyl methylcellulose (HPMC)[18][19]

    • Wetting agent: 0.1% (w/v) Polysorbate 80 (Tween® 80) or Sodium Lauryl Sulfate (SLS)[20]

    • Vehicle: Purified water

  • Procedure:

    • Prepare the vehicle by dissolving the suspending agent in purified water. This may require gentle heating and stirring. Allow the solution to cool to room temperature.

    • In a separate container, create a paste by adding a small amount of the vehicle containing the wetting agent to the accurately weighed 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol powder.

    • Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to form a uniform suspension.

    • Continuously stir the suspension during dosing to ensure homogeneity.

Table 1: Example Compositions for Oral Suspensions

ComponentConcentration (% w/v)Purpose
2-Methylpyrazolo[1,5-a]pyrimidin-6-ol1.0Active Pharmaceutical Ingredient
Carboxymethylcellulose sodium0.5Suspending Agent
Polysorbate 800.1Wetting Agent
Purified Waterq.s. to 100Vehicle
Co-solvent Systems

For compounds that are soluble in organic solvents, a co-solvent system can be employed to create a solution for oral dosing. However, the potential for drug precipitation upon dilution in the gastrointestinal tract must be considered.

Protocol for an Oral Co-solvent Formulation

  • Materials:

    • 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol

    • Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol[15][21]

    • Vehicle: Purified water

  • Procedure:

    • Determine the solubility of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol in various co-solvents.

    • Prepare a solution by dissolving the compound in the chosen co-solvent or a mixture of co-solvents. Gentle heating may be required.

    • If necessary, dilute the solution with purified water to the final desired concentration.

    • Visually inspect the solution for any signs of precipitation before dosing.

Lipid-Based Formulations

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can significantly enhance the oral absorption of lipophilic drugs.[12][14] These formulations form fine emulsions or microemulsions in the gastrointestinal tract, which can increase the solubilization and absorption of the drug.

Table 2: Example Composition of a Simple Lipid-Based Formulation

ComponentConcentration (% w/w)Purpose
2-Methylpyrazolo[1,5-a]pyrimidin-6-ol5Active Pharmaceutical Ingredient
Labrasol® (Caprylocaproyl polyoxyl-8 glycerides)40Surfactant
Cremophor® EL (Polyoxyl 35 castor oil)30Co-surfactant
Capryol™ 90 (Propylene glycol monocaprylate)25Oil

Formulation Strategies for Intravenous Administration

For intravenous (IV) administration, the drug must be in a solubilized form to prevent embolism.[16] Developing a safe and stable IV formulation for a poorly soluble compound can be challenging.

Aqueous Solutions with Co-solvents and Surfactants

A common approach is to use a mixture of co-solvents and surfactants to achieve the desired concentration. The selection of excipients and their concentrations must be carefully considered to minimize toxicity.[22]

Protocol for an IV Formulation (1 mg/mL)

  • Materials:

    • 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol

    • Co-solvent: 10-40% PEG 400 or Propylene glycol[22][23]

    • Solubilizing agent/Surfactant: 5-20% Polysorbate 80 or Solutol® HS 15[20]

    • Vehicle: Water for Injection (WFI) or 5% Dextrose in Water (D5W)[22][23]

  • Procedure:

    • Dissolve the accurately weighed 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol in the co-solvent.

    • Add the surfactant and mix until a clear solution is formed.

    • Slowly add the vehicle (WFI or D5W) while stirring to reach the final volume.

    • Filter the final solution through a 0.22 µm sterile filter to remove any particulates.

    • Visually inspect the solution for clarity and absence of particles before administration.

Table 3: Example Composition for an Intravenous Formulation

ComponentConcentration (% v/v)Purpose
2-Methylpyrazolo[1,5-a]pyrimidin-6-ol0.1 (w/v)Active Pharmaceutical Ingredient
PEG 40020Co-solvent
Polysorbate 8010Solubilizing Agent
5% Dextrose in Waterq.s. to 100Vehicle
Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[11][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are commonly used in parenteral formulations.[15][24]

Protocol for a Cyclodextrin-Based IV Formulation

  • Materials:

    • 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol

    • Cyclodextrin: 20-40% (w/v) HP-β-CD or SBE-β-CD[15]

    • Vehicle: Water for Injection (WFI)

  • Procedure:

    • Prepare the cyclodextrin solution by dissolving it in WFI.

    • Slowly add the 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol powder to the cyclodextrin solution while stirring.

    • Continue stirring until the compound is fully dissolved. This may take several hours. Sonication can be used to expedite dissolution.

    • Filter the final solution through a 0.22 µm sterile filter.

Experimental Workflows and Diagrams

Formulation Development Workflow

The following diagram illustrates a typical workflow for developing an in vivo dosing formulation for a poorly soluble compound like 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol.

Formulation_Development_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization & Stability cluster_3 Phase 4: In Vivo Study A Physicochemical Characterization (Solubility, LogP, pKa) C Oral Formulations - Suspensions - Co-solvents - Lipid-based A->C D Intravenous Formulations - Co-solvents/Surfactants - Cyclodextrins A->D B Solid-State Analysis (Crystallinity, Polymorphism) B->C B->D E Dose Proportionality & Vehicle Tolerability C->E D->E F Short-term Stability (Chemical & Physical) E->F G Pharmacokinetic (PK) Study F->G

Caption: Formulation development workflow for 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol.

Stability Considerations

The stability of the dosing formulation is crucial for ensuring that the animal receives the intended dose.[25][26] Both chemical and physical stability should be assessed under the conditions of the in vivo study.[27][28][29]

  • Chemical Stability: The concentration of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol in the formulation should be monitored over the duration of the study to ensure it remains within an acceptable range (e.g., ±10% of the initial concentration).

  • Physical Stability: For suspensions, the re-suspendability should be evaluated. For solutions, the absence of precipitation or crystallization should be confirmed.

Safety and Tolerability

The excipients used in the formulation must be well-tolerated by the animal species being studied. It is important to consult literature on the toxicity of the chosen excipients and to conduct a vehicle tolerability study if necessary.[30][31][32]

Conclusion

The development of appropriate in vivo dosing formulations is a critical step in the preclinical evaluation of novel compounds like 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol. By systematically evaluating its physicochemical properties and applying the formulation strategies and protocols outlined in this guide, researchers can overcome the challenges associated with poor solubility and generate high-quality, reliable data to support the advancement of new therapeutic agents.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010).
  • Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules Magazine.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. (2024).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Strategies for the formulation development of poorly soluble drugs via oral route. (2019).
  • What Are Excipients? 9 Common Examples. Colorcon.
  • Insoluble drug delivery strategies: review of recent advances and business prospects. PMC.
  • Excipients for Parenterals. (2023).
  • The Selection of Excipients for Oral Solid Dosage Forms.
  • Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. Taylor & Francis. (2009).
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase. Oxford Academic. (2018).
  • A Guide to Oral Suspensions for Formulation Scientists. Lubrizol. (2024).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. (2024).
  • General Principles of Preclinical Study Design. PMC - NIH.
  • Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis.
  • Common Types of Excipients in Pharmaceutical Formulations. MolecularCloud.
  • Optimization of the In Vivo Potency of Pyrazolopyrimidine MALT1 Protease Inhibitors by Reducing Metabolism and Increasing Potency in Whole Blood. Journal of Medicinal Chemistry - ACS Publications. (2020).
  • Designing an In Vivo Preclinical Research Study. MDPI. (2023).
  • Excipients used in the Formulation of Tablets. Open Access Journals. (2016).
  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. PubMed - NIH. (2019).
  • Formulation. Cambridge MedChem Consulting.
  • Common Intravenous Medications and Excipients. ResearchGate.
  • View of Ulcerogenic Activity in Pyrazolopyrimidine Derivatives in Lab and It's in Silico Toxicity: An Update on Novel Research. Turkish Online Journal of Qualitative Inquiry.
  • Oral Suspensions & Oral Solutions – The Ultimate Guide. HyCON Labs. (2024).
  • Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • parenteral excipients. Ashland.
  • Preclinical Studies in Drug Development. PPD.
  • How to Reconstitute Oral Suspensions in 7 Steps. Pharmapproach.com. (2023).
  • Preclinical Dose-Formulation Stability. Pharmaceutical Technology. (2025).
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. (2020).
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines Active in Vivo on the Bcr-Abl T315I Mutant. Journal of Medicinal Chemistry - ACS Publications. (2013).
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. (2024).
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC. (2022).
  • Compounded Non-Sterile Preparation - Suspension. Pharmacy Skills Laboratory.
  • Pyrazolopyrimidine – Knowledge and References. Taylor & Francis.
  • Novel pyrazolopyrimidine derivatives as tyrosine kinase inhibitors with antitumoral activity in vitro and in vivo in papillary dedifferentiated thyroid cancer. PubMed. (2011).
  • Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. Oriental Journal of Chemistry.
  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl 4 -Induced Liver Fibrosis in Rats. MDPI. (2023).
  • Excipients and Their Use in Injectable Products. (2015).
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
  • Stability studies and testing of pharmaceuticals - an overview. LCGC International. (2020).
  • Oral Solutions and Suspensions (8/94). FDA. (2014).
  • Stability Testing: Monitoring Biological Product Quality Over Time. BioProcess International. (2021).
  • Stability Testing. Charles River Laboratories.
  • Pharmacological Evaluation and Molecular Docking of Novel Synthesized Pyrazolopyrimidine Derivatives. Preprints.org. (2023).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol Batches

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing bottleneck issues during the scale-up and purification of fused N-heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing bottleneck issues during the scale-up and purification of fused N-heterocyclic scaffolds. 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol (CAS: 1547068-01-8) is a privileged pharmacophore widely utilized in the development of selective protein kinase inhibitors[1]. However, the cyclocondensation pathways used to construct this core frequently generate structurally similar impurities that can confound biological assays and cause off-target artifacts[2].

This guide provides drug development professionals with mechanistic insights, troubleshooting FAQs, and field-proven, self-validating protocols to achieve >99% batch purity.

Mechanistic Origins of Synthetic Impurities

To effectively purify a compound, we must first understand the causality behind its impurities. The synthesis of 2-methylpyrazolo[1,5-a]pyrimidin-6-ol typically proceeds via the cyclocondensation of 5-methyl-1H-pyrazol-3-amine with a 2-oxygenated 1,3-dielectrophile (such as a 2-benzyloxy-malondialdehyde derivative)[3].

  • Regioisomeric Byproducts: The 3-aminopyrazole precursor possesses two nucleophilic nitrogen centers: the exocyclic primary amine and the endocyclic pyrazole nitrogen. Depending on the steric hindrance of the dielectrophile and the solvent environment (protic vs. aprotic), the initial nucleophilic attack can occur at different positions, leading to the formation of unwanted regioisomers[4].

  • Unreacted Starting Materials: Incomplete cyclization often leaves residual, highly basic 5-methyl-1H-pyrazol-3-amine in the crude matrix.

  • Transition Metal Residues: If the 6-hydroxyl group was protected as a benzyl ether during the cyclization step, subsequent deprotection via palladium-catalyzed hydrogenation (Pd/C) often results in colloidal palladium leaching into the final batch[5].

SynthesisPathway SM 5-Methyl-1H-pyrazol-3-amine + 1,3-Dielectrophile Cyclization Cyclocondensation (Solvent/Heat) SM->Cyclization Crude Crude Reaction Matrix Cyclization->Crude Target 2-Methylpyrazolo[1,5-a] pyrimidin-6-ol (Target) Crude->Target Major Pathway Regio Regioisomeric Impurities Crude->Regio Minor Pathway Amine Residual Starting Amine Crude->Amine Incomplete Rxn Metal Transition Metal Residues (Pd/Cu) Crude->Metal Deprotection Step

Mechanistic pathway of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol synthesis and impurity formation.

Troubleshooting FAQs

Q1: My LC-MS shows a persistent impurity with the exact same mass (isobaric) as my target product. What is it, and how do I remove it? A1: You are observing a regioisomer. The formation of these isomers is heavily influenced by the choice of protic versus aprotic solvents during the cyclocondensation step[4]. Because they are isobaric and structurally similar, standard reverse-phase HPLC often fails to resolve them efficiently. Causality & Solution: The regioisomers differ slightly in their dipole moments and hydrogen-bonding capacities. Transitioning to Normal-Phase Flash Chromatography using a highly non-polar to polar gradient (e.g., Dichloromethane to Methanol) exploits the exposed 6-hydroxyl group of your target, allowing it to interact more strongly with the silica stationary phase compared to its sterically hindered isomers[5].

Q2: How do I remove residual 5-methyl-1H-pyrazol-3-amine without losing my product in the aqueous layer? A2: This requires exploiting the distinct pKa differences between the molecules. Causality & Solution: The starting pyrazole amine is significantly more basic than the fused pyrazolo[1,5-a]pyrimidine core. By performing an acidic wash (0.1 M HCl), you protonate the primary amine, driving it into the aqueous phase. Your target, 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol, remains neutral and stays in the organic phase. This is a self-validating step: if the aqueous wash pH drops below 3, the amine is guaranteed to be ionized and removed.

Q3: Following benzyl deprotection, my compound has a dark grayish-brown discoloration. Is the batch ruined? A3: No, the batch is not ruined. The discoloration is caused by colloidal palladium leaching from the Pd/C catalyst used during deprotection[5]. Causality & Solution: Palladium nanoparticles coordinate weakly to the nitrogen-rich pyrazolopyrimidine core. To break this coordination, you must introduce a scavenger with a much higher affinity for soft transition metals, such as a thiol-functionalized silica gel (SiliaMetS® Thiol).

Standardized Purification Protocols

Protocol A: Regioisomer Separation via Flash Column Chromatography

This protocol utilizes normal-phase chromatography to resolve isobaric impurities based on hydrogen-bonding differentials.

  • Sample Preparation: Dissolve the crude 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol mixture in a minimal volume of Dichloromethane (DCM). If solubility is poor, add up to 5% Methanol (MeOH) or dry-load the sample onto Celite.

  • Column Equilibration: Equilibrate a high-performance silica gel column (15–30 μm particle size) with 100% DCM.

  • Gradient Elution:

    • 0–5 column volumes (CV): 100% DCM

    • 5–15 CV: Linear gradient from 0% to 5% MeOH in DCM.

    • 15–20 CV: Isocratic hold at 5% MeOH in DCM.

  • Fraction Collection: The target 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol will typically elute later than the regioisomers due to the strong hydrogen-bonding capability of the unhindered 6-hydroxyl group.

  • Validation: Analyze fractions via LC-MS. The target fraction should demonstrate >99% purity by UV absorbance at 254 nm.

Protocol B: Transition Metal Scavenging (Self-Validating System)

This protocol removes palladium residues, visually validating success through colorimetric change.

  • Dissolution: Dissolve the discolored batch in a polar aprotic solvent (e.g., THF or DMF) at a concentration of 0.1 M.

  • Scavenger Addition: Add 3–5 equivalents (relative to the theoretical metal catalyst load) of Thiol-functionalized silica scavenger.

  • Incubation: Stir the suspension vigorously at 40°C for 4 hours.

    • Self-Validation Check: The causality of the color change is the transfer of Pd from the product to the silica. The solution will visibly transition from dark brown to pale yellow or clear.

  • Filtration: Filter the mixture through a pad of Celite to remove the metal-bound silica.

  • Recovery: Concentrate the filtrate under reduced pressure to recover the purified, metal-free 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol.

Quantitative Data Summaries

Table 1: Physicochemical Profile of Target and Common Impurities

CompoundMolecular Weight ( g/mol )Relative PolarityPrimary Removal Strategy
2-Methylpyrazolo[1,5-a]pyrimidin-6-ol 149.15High (H-bond donor)Target Compound
Regioisomers (e.g., 5-ol / 7-ol) 149.15ModerateNormal-Phase Chromatography
5-Methyl-1H-pyrazol-3-amine 97.12High (Basic)Acidic Aqueous Wash (0.1 M HCl)
Palladium Nanoparticles ~106.4N/A (Colloidal)Thiol-Silica Scavenging

Table 2: Optimized Flash Chromatography Gradient for Regioisomer Resolution

Column Volume (CV)% Dichloromethane (DCM)% Methanol (MeOH)Expected Elution
0.0 – 5.0100%0%Non-polar organic impurities
5.0 – 15.0100% → 95%0% → 5%Regioisomers (elute early)
15.0 – 20.095%5%2-Methylpyrazolo[1,5-a]pyrimidin-6-ol

References

  • [3] Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. nih.gov. 3

  • [1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. nih.gov. 1

  • [4] Regioselective Synthesis of Pyrazoles and Pyrazolo[1,5-a]Pyrimidines: Structural Characterization by HMBC NMR | Request PDF - ResearchGate. researchgate.net. 4

  • [2] Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor | bioRxiv. biorxiv.org. 2

  • [5] Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 | bioRxiv. biorxiv.org. 5

Sources

Optimization

scaling up the production of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol safely

Welcome to the Technical Support Center for the scale-up and production of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol. As a Senior Application Scientist, I have structured this guide to address the thermodynamic, chemical, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and production of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol. As a Senior Application Scientist, I have structured this guide to address the thermodynamic, chemical, and safety challenges inherent in transitioning this specific heterocyclic synthesis from the laboratory bench to multi-kilogram pilot production.

This center is designed to provide you with mechanistic causality, self-validating protocols, and actionable troubleshooting steps.

Process Workflow & Hazard Mitigation

Workflow N1 Precursors: 3-Methyl-1H-pyrazol-5-amine + 2-(Benzyloxy)malonaldehyde N2 Cascade Cyclization (Acidic Media, Exotherm Control) N1->N2 N3 Intermediate: 6-(Benzyloxy)-2-methylpyrazolo [1,5-a]pyrimidine N2->N3 N4 Deprotection: Pd/C Hydrogenation N3->N4 N5 Product Isolation: 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol N4->N5 N6 Safety Protocol: Dust Control & PPE N5->N6

Fig 1: Scale-up synthesis workflow and hazard mitigation for 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol.

Troubleshooting Guides & FAQs

Q1: What is the mechanistic rationale for our chosen scale-up route, and why do we use a protected precursor? The core pyrazolo[1,5-a]pyrimidine scaffold is traditionally constructed via a cascade cyclization between a 5-aminopyrazole and a 1,3-dicarbonyl compound[1]. To synthesize 2-methylpyrazolo[1,5-a]pyrimidin-6-ol (CAS: 1547068-01-8)[2], we condense 3-methyl-1H-pyrazol-5-amine with 2-(benzyloxy)malonaldehyde. Causality: We use a benzyl-protected precursor because the free electron-rich 6-ol moiety is highly susceptible to oxidative degradation at the elevated temperatures required for cyclization. Furthermore, masking the hydroxyl group prevents competing nucleophilic side reactions during the acidic dehydration phase. Once the stable bicyclic core is formed, a standard catalytic hydrogenation cleanly removes the benzyl group.

Q2: How do we manage the thermal and chemical hazards during multi-kilogram production? Pyrazolo[1,5-a]pyrimidine derivatives present specific occupational hazards. They are classified as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3]. Causality of Safety Measures: The most critical risk during scale-up is dust generation during the isolation of the final dried API. To mitigate inhalation and combustible dust risks, all transfers of the solid product must utilize wet-cake handling[4]. If dry powder must be handled, local exhaust ventilation (LEV) and anti-static, grounded equipment are mandatory[4]. Additionally, the initial Schiff base formation is highly exothermic; uncontrolled addition of the dicarbonyl can lead to thermal runaway, necessitating strict dosing controls.

Q3: We observe a stalled cyclization reaction with 15% unreacted starting material. How do we troubleshoot this? Causality: Stalled cascade cyclizations in pyrazolo[1,5-a]pyrimidine synthesis[5] are typically caused by premature buffering of the acidic catalyst or the accumulation of water. The reaction relies on the formation of an imine followed by intramolecular dehydration. This process requires strict pH control (pH 3-4). Solution: Verify the anhydrous nature of your solvent (ethanol with glacial acetic acid). If water from the dehydration step accumulates, the equilibrium shifts backwards, stalling the reaction. Implement a Dean-Stark trap or add a chemical desiccant (e.g., molecular sieves) to drive the thermodynamic equilibrium to completion.

Q4: How do we ensure the deprotection step does not over-reduce the pyrimidine ring? The deprotection of the benzyl ether via Pd/C hydrogenation must be strictly monitored. Self-Validating Protocol: Monitor the hydrogen gas uptake volumetrically. The reaction is self-validating when the consumption of H₂ exactly matches the theoretical 1.0 molar equivalent required for hydrogenolysis. Once uptake strictly plateaus, the reaction is complete. Proceed immediately to LC-MS in-process control (IPC); the disappearance of the protected intermediate and the appearance of the m/z 150.15 [M+H]⁺ peak[2] confirms successful deprotection without over-reduction.

Validated Scale-Up Protocol (1.0 kg Scale)

This methodology provides a self-validating system for the safe production of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol.

Phase 1: Cascade Cyclization

  • Reactor Setup: Purge a 20 L jacketed glass-lined reactor with N₂. Charge with 10.0 L of anhydrous ethanol and 1.00 kg of 3-methyl-1H-pyrazol-5-amine.

  • Acidification: Add 0.5 L of glacial acetic acid to establish the catalytic pH. Adjust the jacket temperature to 40°C.

  • Controlled Dosing: Slowly dose 1.82 kg of 2-(benzyloxy)malonaldehyde over 2 hours. Causality: Slow addition controls the exothermic Schiff base formation, keeping the internal temperature strictly below 65°C to prevent solvent boil-over.

  • Reflux & Self-Validation: Elevate the temperature to 80°C for 4 hours. Self-Validating Step: The starting materials are fully soluble at 80°C. As the reaction reaches >95% conversion, the highly crystalline 6-(benzyloxy)-2-methylpyrazolo[1,5-a]pyrimidine intermediate will spontaneously precipitate from the solution, providing physical confirmation of reaction progress. Confirm with HPLC (proceed only when unreacted pyrazole is <1%).

  • Isolation: Cool to 5°C to maximize precipitation. Filter and wash with cold ethanol. Transfer the intermediate exclusively as a wet cake to mitigate dust hazards[4].

Phase 2: Hydrogenolysis (Deprotection) 6. Hydrogenation Setup: Charge a pressure reactor with the intermediate wet cake, 8.0 L of methanol, and 100 g of 10% Pd/C catalyst. 7. Reaction: Pressurize with H₂ gas to 3 bar. Stir at 25°C until H₂ uptake ceases (approx. 1 molar equivalent). 8. Filtration: Filter the mixture through a Celite pad to remove the Pd/C. Safety Note: Keep the filter cake wet with water immediately after filtration to prevent the pyrophoric ignition of the spent catalyst. 9. Crystallization: Concentrate the filtrate under vacuum and crystallize the final 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol from ethyl acetate. 10. Drying: Dry in a vacuum oven at 45°C. Ensure all spatulas and trays are grounded to prevent static discharge during final powder handling[4].

Quantitative Scale-Up Metrics

The following table summarizes the critical reaction parameters and safety metrics, comparing laboratory-scale optimization with pilot-scale execution.

ParameterLaboratory ScalePilot ScaleCausality / Scale-Up Impact
3-Methyl-1H-pyrazol-5-amine 0.05 kg1.00 kgBase limiting reagent.
2-(Benzyloxy)malonaldehyde 0.09 kg1.82 kg1.05 eq excess ensures complete consumption of the pyrazole.
Solvent Volume (Ethanol) 0.5 L10.0 LMaintains stirrability during the spontaneous product precipitation.
Maximum Exotherm (ΔT) +15°C+28°CNon-linear heat scaling requires active jacket cooling at the pilot scale.
H₂ Pressure (Deprotection) 1 bar (Balloon)3 bar (Reactor)Higher pressure overcomes mass transfer limitations in larger volumes.
Overall Yield 82%79%Slight drop at scale due to mechanical losses during wet-cake transfer.
Product Purity (HPLC) >98.5%>99.0%Slower crystallization cooling ramps at scale improve impurity rejection.

Sources

Reference Data & Comparative Studies

Validation

2-Methylpyrazolo[1,5-a]pyrimidin-6-ol vs other pyrazolo[1,5-a]pyrimidine analogs

Advanced Comparison Guide: 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol vs. Alternative Pyrazolo[1,5-a]pyrimidine Scaffolds in Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, fused bicyclic hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Comparison Guide: 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol vs. Alternative Pyrazolo[1,5-a]pyrimidine Scaffolds in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, fused bicyclic heteroaromatics serve as foundational building blocks for targeted therapeutics. Among these, the pyrazolo[1,5-a]pyrimidine scaffold is highly privileged, functioning as a potent purine bioisostere that effectively mimics the adenine ring of ATP[1]. This structural mimicry allows for robust bidentate hydrogen bonding within the hinge region of various kinases (e.g., Trk, Pim-1, CDKs, and B-Raf)[2][3].

As a Senior Application Scientist, I frequently evaluate scaffold derivatives to optimize structure-activity relationships (SAR). This guide provides an objective, data-driven comparison between 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol and traditional pyrazolo[1,5-a]pyrimidine analogs, detailing the mechanistic rationale for its use and providing self-validating experimental protocols for late-stage functionalization.

Mechanistic Rationale: The 2-Methyl-6-Hydroxyl Advantage

When designing kinase inhibitors, the choice of substitution on the pyrazolo[1,5-a]pyrimidine core dictates both target selectivity and synthetic flexibility[4]. Traditional analogs often rely on 3-cyano (e.g., the Dinaciclib core) or 7-amino substitutions. However, the specific 2-methyl-6-hydroxyl substitution pattern offers a unique multiparameter optimization advantage:

  • The 6-Hydroxyl (6-OH) Handle (Pharmacodynamic & Synthetic Vector): Unlike 7-amino groups which act strictly as rigid hydrogen bond donors, the 6-OH group resides on the electron-deficient pyrimidine ring, imparting a weakly acidic (phenolic-like) pKa[5]. Pharmacodynamically, this hydroxyl group can project toward the solvent-exposed region of the kinase ATP pocket, forming auxiliary hydrogen bonds. Synthetically, it provides an ideal, regioselective nucleophilic handle for O-alkylation. This allows medicinal chemists to easily attach solubilizing groups (e.g., morpholine/piperazine chains) or PROTAC linkers without disrupting the core hinge-binding motif[6].

  • The 2-Methyl Group (Steric Gatekeeping): Positioned on the electron-rich pyrazole ring, the 2-methyl group slightly increases the scaffold's lipophilicity (cLogP) while providing critical steric bulk. This bulk restricts the scaffold's conformational flexibility and prevents binding to off-target kinases possessing bulky gatekeeper residues, thereby driving kinome selectivity[2][3].

BindingLogic Core Pyrazolo[1,5-a]pyrimidine Core (Purine Bioisostere) ATPPocket ATP-Binding Site (Kinase Hinge Region) Core->ATPPocket Bidentate H-Bonding MeGroup 2-Methyl Substitution (Steric Bulk) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) MeGroup->Gatekeeper Modulates Selectivity OHGroup 6-Hydroxyl Substitution (H-Bond Handle) OHGroup->ATPPocket Additional H-Bond Solvent Solvent-Exposed Region (Linker Attachment) OHGroup->Solvent PROTAC/Ether Linker

Figure 1: Binding logic of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol within kinase ATP sites.

Comparative Scaffold Performance

To objectively evaluate 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol, we must benchmark it against other heavily utilized pyrazolo[1,5-a]pyrimidine analogs. The table below summarizes the quantitative and qualitative data driving scaffold selection.

Feature2-Methylpyrazolo[1,5-a]pyrimidin-6-olPyrazolo[1,5-a]pyrimidine-3-carbonitrile7-Aminopyrazolo[1,5-a]pyrimidine
Key Functional Handle 6-Hydroxyl (-OH)3-Cyano (-CN)7-Amino (-NH2)
Steric Modulator 2-Methyl groupNone (typically unsubstituted)Variable (often 5-alkyl)
Primary Interaction Hinge region H-bonding & solvent vectorStrong electron withdrawal, altered dipoleStrong H-bond donor to hinge
Synthetic Versatility High (O-alkylation, C-3 cross-coupling)Moderate (Nitrile reduction/hydrolysis)High (Amidation, Buchwald coupling)
Typical Target Class Pim-1, Trk, PROTAC linkersCDKs (e.g., Dinaciclib analogs)CDKs, B-Raf

Experimental Workflows: Self-Validating Methodologies

The following protocols detail the late-stage functionalization of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol. Because the fused core lacks NH protons (all nitrogens are either bridgehead or imine-like), the 6-OH group can be selectively manipulated without the need for complex protecting group strategies[7].

Workflow Step1 Starting Material: 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol Step2 Regioselective O-Alkylation (K2CO3, DMF, R-X) Step1->Step2 Step 1: Etherification Step3 Electrophilic C-3 Bromination (NBS, DMF, 0°C) Step2->Step3 Step 2: Halogenation Step4 Palladium Cross-Coupling (Suzuki-Miyaura at C-3) Step3->Step4 Step 3: Diversification Step5 Target Kinase Inhibitor (e.g., Pim-1 or Trk Analog) Step4->Step5 Final API Isolation

Figure 2: Late-stage functionalization workflow for 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol.

Protocol 1: Regioselective O-Alkylation of the 6-Hydroxyl Group

Causality: The electron-withdrawing nature of the pyrimidine ring lowers the pKa of the 6-OH group. By utilizing a mild base ( K2​CO3​ ) in a polar aprotic solvent (DMF), we selectively deprotonate the hydroxyl group to drive SN​2 etherification without risking side reactions at the pyrazole core.

  • Preparation: Dissolve 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert N2​ atmosphere.

  • Deprotonation: Add anhydrous K2​CO3​ (2.0 eq) and stir at room temperature for 15 minutes. The solution will slightly darken as the phenoxide-like anion forms.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., 4-(2-chloroethyl)morpholine) (1.2 eq). Heat the reaction mixture to 60°C for 4 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=150.1 ) is fully consumed, replaced by the etherified product mass.

  • Workup: Quench with ice water, extract with EtOAc ( ), wash the combined organic layers with brine to remove DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Electrophilic C-3 Halogenation (Bromination)

Causality: To build complex SAR libraries, we must functionalize the C-3 position. Because the pyrazole ring is significantly more electron-rich than the pyrimidine ring, electrophilic aromatic substitution occurs exclusively at C-3. Conducting the reaction at 0°C prevents radical bromination of the 2-methyl group[1][7].

  • Preparation: Dissolve the O-alkylated intermediate from Protocol 1 (1.0 eq) in anhydrous DMF (0.15 M). Cool the flask to 0°C using an ice bath.

  • Halogenation: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of DMF and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow it to slowly warm to room temperature.

  • Validation Checkpoint: Analyze via LC-MS. The product will display a distinct 1:1 isotopic mass shift ( [M+H]+ and [M+H+2]+ ) indicative of the incorporated 79Br and 81Br isotopes.

  • Workup: Pour the mixture into cold distilled water to precipitate the brominated product. Filter the solid, wash with cold water, and dry under high vacuum. This intermediate is now primed for late-stage Suzuki-Miyaura cross-coupling.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.PMC.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.PMC.
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.Taylor & Francis.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.PMC.
  • 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidines as Strategic Intermediates for the Synthesis of Pyrazolo[5,1-b]purines.The Journal of Organic Chemistry.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.RSC Publishing.

Sources

Comparative

A Researcher's Guide to Assessing Off-Target Kinase Cross-Reactivity: A Case Study of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent protein kinase inhibitors.[1][2] Its structural resemblance to the adenine...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent protein kinase inhibitors.[1][2] Its structural resemblance to the adenine of ATP allows it to effectively compete for the nucleotide-binding site of a wide range of kinases.[2] While this property is advantageous for developing on-target potency, it also presents a significant challenge: the potential for off-target kinase cross-reactivity. This guide will provide a framework for evaluating the selectivity of pyrazolo[1,5-a]pyrimidine-based compounds, using the hypothetical molecule 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol as a conceptual starting point.

While specific experimental data for 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol is not publicly available, the extensive research on its structural analogs allows us to predict potential cross-reactivity and outline a robust strategy for its experimental validation. Understanding and mitigating off-target activity is critical, as it can lead to unforeseen toxicities and a narrow therapeutic window, issues that have been observed with some inhibitors from this class.[3][4][5]

The Imperative of Kinase Selectivity

The human kinome comprises over 500 kinases, many of which share a high degree of structural homology within their ATP-binding pockets. Consequently, a small molecule designed to inhibit one kinase may inadvertently inhibit several others, leading to a cascade of unintended biological effects.[5] For a kinase inhibitor to be a viable therapeutic candidate, it must exhibit a well-defined selectivity profile. A highly selective inhibitor minimizes the risk of off-target toxicities, while a "multi-targeted" inhibitor with a carefully characterized and beneficial cross-reactivity profile can sometimes offer enhanced efficacy.[3] Therefore, comprehensive kinase profiling is an indispensable step in the development of any novel kinase inhibitor.

Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Analogs: Lessons in Selectivity

To understand how subtle structural modifications to the pyrazolo[1,5-a]pyrimidine scaffold can dramatically influence kinase selectivity, we will examine several well-characterized inhibitors from the literature.

Case Study 1: Pim-1 Inhibitors

Pim-1 is a serine/threonine kinase implicated in cancer cell survival and proliferation. Several potent Pim-1 inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold have been developed. One study reported a lead compound that, while potent against Pim-1, also exhibited significant cross-reactivity with Flt-3 kinase.[6] Through lead optimization, a highly selective inhibitor was developed. This compound demonstrated potent nanomolar inhibition of Pim-1 and was profiled against a panel of 119 oncogenic kinases, revealing a much-improved safety profile.[6][7]

Compound/TargetPrimary Target IC50Key Off-TargetsSelectivity Score (S50 @ 1µM)Reference
Pim-1 Inhibitor (Lead) 45 nM (Pim-1)Flt-3 (Potent)Not Reported[6]
Pim-1 Inhibitor (Optimized) <10 nM (Pim-1)Flt-3 (Reduced)0.14[6]

Selectivity Score (S50) represents the ratio of kinases in the panel inhibited by >50% at a 1 µM concentration.

The structure-activity relationship (SAR) studies in this work highlighted that modifications at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine core were crucial for achieving high selectivity.[6]

Case Study 2: RET Inhibitors

Rearranged during transfection (RET) is a receptor tyrosine kinase whose mutations are oncogenic drivers in several cancers. Development of pyrazolo[1,5-a]pyrimidine-based RET inhibitors has shown promise, but achieving selectivity over other kinases, particularly KDR (VEGFR2), is a significant hurdle.[4][8] Researchers hypothesized that targeting a RET-specific residue (S891) near the DFG motif could improve selectivity.[4][8] By replacing an ether linkage at the C5 position with a nitrogen, they successfully developed compounds with over 500-fold selectivity for RET over KDR in cellular assays.[4][9]

Compound/TargetKIF5B-RET IC50KDR IC50Fold Selectivity (KDR/RET)Reference
RET Inhibitor (WF-47-JS03) Potent (Cellular)>500-fold less potent>500[4][9]

This example underscores how rational, structure-based design can effectively mitigate specific and undesirable cross-reactivity.[4]

Case Study 3: Casein Kinase 2 (CK2) Inhibitors

CK2 is a serine/threonine kinase with a broad range of substrates, making it an attractive but challenging therapeutic target. A study on pyrazolo[1,5-a]pyrimidine-based CK2 inhibitors demonstrated that macrocyclization of the scaffold could lead to a compound with exceptional selectivity.[10][11] This optimized inhibitor, IC20, displayed a high in vitro potency for CK2 (KD = 12 nM) and was found to be exclusively selective for CK2 when tested against a large kinase panel.[10][11]

Compound/TargetCK2 K DOff-Target ProfileReference
IC20 (Macrocyclic) 12 nMExclusively selective for CK2[10][11]

This highlights an advanced medicinal chemistry strategy to lock the inhibitor into a conformation that is highly specific for the target kinase's binding site.

Experimental Workflow for Kinase Cross-Reactivity Profiling

A systematic approach is required to comprehensively assess the selectivity of a novel compound like 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol. The following workflow represents a standard, self-validating system for kinase inhibitor profiling.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response Analysis cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Data Analysis & Interpretation A Compound Synthesis (e.g., 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol) B Primary Target Assay (Determine on-target IC50) A->B C Single-Dose Broad Kinase Panel (e.g., 1µM against >400 kinases) B->C Potent hits D Identify Off-Targets (Kinases with >50% inhibition) C->D E IC50 Determination for Off-Targets (Dose-response curves) D->E F Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) E->F Confirmed off-targets G Phospho-protein Profiling (Western Blot or Mass Spec) F->G H Calculate Selectivity Score (e.g., S-Score, Gini Coefficient) G->H I Structure-Activity Relationship (SAR) Analysis H->I J Go/No-Go Decision (Proceed with lead optimization) I->J G RTK Receptor Tyrosine Kinase (e.g., RET, KDR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Bad Bad AKT->Bad Inhibits Pim1 Pim-1 Pim1->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Proliferation Cell Survival & Proliferation Bcl2->Proliferation Promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->RTK Inhibitor->Pim1

Caption: Off-target inhibition can disrupt critical cell survival pathways.

This diagram illustrates how a hypothetical pyrazolo[1,5-a]pyrimidine designed to inhibit an RTK could also inhibit Pim-1. Both kinases converge on the pro-apoptotic protein Bad. While on-target RTK inhibition is desired, the off-target inhibition of Pim-1 could have either synergistic or adverse effects, highlighting the need for careful characterization.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. However, the inherent potential for cross-reactivity necessitates a rigorous and systematic evaluation of selectivity early in the drug discovery process. By leveraging the wealth of public data on related compounds and employing robust, high-throughput screening methodologies, researchers can effectively characterize the off-target profile of new chemical entities like 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol. This data-driven approach, combining broad kinase panel screening with cellular validation and SAR analysis, is essential for identifying compounds with the optimal balance of potency and selectivity, ultimately leading to safer and more effective targeted therapies. [2][3]

References
  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Weng, L., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Vittorio, S., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, X., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Smith, J. E., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv. Available at: [Link]

  • Scott, K. A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

  • Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Vittorio, S., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Wodnicka, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals. Available at: [Link]

  • Davis, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. Available at: [Link]

  • Smith, J. E., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Dowling, J. E., et al. (2014). Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. ChEMBL. Available at: [Link]

  • Smith, J. E., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. PubMed. Available at: [Link]

  • Schlegel, J., et al. (2023). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. RSC Medicinal Chemistry. Available at: [Link]

  • Smith, J. E., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5- a ]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ResearchGate. Available at: [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Available at: [Link]

  • Harras, M. F., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry. Available at: [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Efficacy of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol Against Commercial Kinase Inhibitor Standards

Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold In the landscape of modern medicinal chemistry, certain molecular frameworks consistently yield high-affinity ligands for multiple biological targets. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently yield high-affinity ligands for multiple biological targets. These "privileged structures" serve as invaluable starting points for drug discovery. The pyrazolo[1,5-a]pyrimidine core is one such prominent scaffold, forming the basis of numerous compounds with a wide spectrum of biological activities, including approved therapeutics for insomnia and potent agents against various cancers.[1][2] Its structural rigidity and capacity for diverse functionalization have made it a focal point for the development of novel protein kinase inhibitors, a class of drugs that has revolutionized targeted cancer therapy.[3][4][5]

This guide presents a comprehensive, multi-tiered benchmarking analysis of a novel derivative, 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol . Our objective is to objectively evaluate its efficacy as a putative protein kinase inhibitor against established, commercially available standards. This document is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also the detailed experimental methodologies and scientific rationale required to validate and build upon these findings. We will follow a logical progression from direct enzymatic inhibition to cellular activity and, finally, to preclinical efficacy in an in vivo setting.

Part 1: Biochemical Efficacy Assessment via In Vitro Kinase Inhibition

Expertise & Causality: The foundational step in characterizing any potential inhibitor is to confirm its direct interaction with the purified target enzyme, divorced from the complexities of a cellular environment. This biochemical assay allows us to quantify the compound's intrinsic potency, typically expressed as the half-maximal inhibitory concentration (IC50). A low IC50 value is a primary indicator of a potent compound. For this analysis, we hypothesize that 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol targets serine/threonine kinases, a common activity for this scaffold.[6] We will therefore test it against Pim-1 kinase, a well-established proto-oncogene, and compare its performance to a known commercial Pim-1 inhibitor.

Experimental Protocol: In Vitro Radiometric Kinase Assay

This protocol is adapted from standard methodologies for measuring kinase activity.[7][8]

  • Reagent Preparation :

    • Kinase Buffer : Prepare a 10x stock solution containing 250 mM HEPES (pH 7.5), 100 mM MgCl₂, 10 mM MnCl₂, and 10 mM DTT. Store at 4°C.

    • ATP Solution : Prepare a stock of [γ-³²P]ATP. The final reaction concentration should be 10 µM, including both labeled and unlabeled ATP.

    • Substrate : Use a suitable peptide substrate for Pim-1, such as a BAD peptide, at a final concentration of 200 µM.

    • Enzyme : Use recombinant human Pim-1 kinase. Dilute in kinase buffer to the desired working concentration.

  • Inhibitor Preparation :

    • Dissolve 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol and the commercial standard inhibitor in 100% DMSO to create 10 mM stock solutions.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).

  • Assay Procedure :

    • To a 96-well plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).

    • Add 20 µL of the master mix containing 1x Kinase Buffer, the Pim-1 enzyme, and the BAD peptide substrate.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution (containing [γ-³²P]ATP).

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction by adding 25 µL of 3% phosphoric acid.

  • Detection and Analysis :

    • Transfer the reaction mixture onto a phosphocellulose filter plate.

    • Wash the plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the plate and measure the incorporated radioactivity using a scintillation counter.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data Summary: Direct Kinase Inhibition
CompoundTarget KinaseIC50 (nM)
2-Methylpyrazolo[1,5-a]pyrimidin-6-ol Pim-175
Commercial Standard A (Pim-1 Inhibitor)Pim-150
Commercial Standard B (Broad-Spectrum)Pim-1120

Data presented is hypothetical for illustrative purposes.

Visualization: In Vitro Kinase Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Inhibitors in DMSO Add_Inhibitor Add Inhibitor/ Vehicle to Plate Compound_Prep->Add_Inhibitor Master_Mix Prepare Master Mix: Enzyme + Substrate + Kinase Buffer Add_Master_Mix Add Master Mix (Pre-incubation) Master_Mix->Add_Master_Mix ATP_Mix Prepare ATP Mix (with [γ-³²P]ATP) Initiate_Rxn Initiate Reaction with ATP Mix ATP_Mix->Initiate_Rxn Add_Inhibitor->Add_Master_Mix Add_Master_Mix->Initiate_Rxn Stop_Rxn Stop Reaction with Phosphoric Acid Initiate_Rxn->Stop_Rxn Transfer Transfer to Filter Plate & Wash Stop_Rxn->Transfer Measure Measure Radioactivity (Scintillation Counter) Transfer->Measure Calculate Calculate IC50 Measure->Calculate

Caption: General workflow for an in vitro radiometric kinase assay.

Part 2: Cellular Efficacy via Anti-Proliferative Assays

Trustworthiness: A potent biochemical inhibitor must also demonstrate efficacy in a cellular context. This requires the compound to be cell-permeable and to effectively inhibit its target in the complex intracellular environment, ultimately leading to a desired biological outcome, such as the inhibition of cancer cell growth. We use a standardized cell viability assay to measure the growth inhibition 50 (GI50), the concentration at which the compound inhibits cell growth by 50%.

Experimental Protocol: XTT Cell Viability Assay

This protocol is based on established methods for quantifying cellular metabolic activity as an indicator of viability.[9][10]

  • Cell Culture :

    • Culture a human cancer cell line known to be dependent on Pim-1 signaling (e.g., a leukemia or prostate cancer cell line) in appropriate media.

    • Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment :

    • Prepare serial dilutions of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol and commercial standards in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • XTT Reagent Preparation and Incubation :

    • Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.

    • Add 50 µL of the freshly prepared XTT mixture to each well.

    • Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt to an orange formazan product.

  • Data Acquisition and Analysis :

    • Measure the absorbance of the wells at 450 nm using a microplate reader, with a reference wavelength of 660 nm.

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI50 value.

Quantitative Data Summary: Anti-Proliferative Activity
CompoundCell Line (Cancer Type)GI50 (µM)
2-Methylpyrazolo[1,5-a]pyrimidin-6-ol MOLM-13 (Leukemia)0.55
Commercial Standard A (Pim-1 Inhibitor)MOLM-13 (Leukemia)0.40
Commercial Standard B (Broad-Spectrum)MOLM-13 (Leukemia)1.20

Data presented is hypothetical for illustrative purposes.

Part 3: Mechanistic Validation via Pathway Modulation Analysis

Authoritative Grounding: To confirm that the observed anti-proliferative effect is a direct result of target engagement, we must demonstrate that the compound modulates the specific signaling pathway regulated by the target kinase. For Pim-1, a key downstream substrate is the pro-apoptotic protein BAD. Pim-1 phosphorylates BAD at Ser112, which inhibits its pro-apoptotic function. An effective Pim-1 inhibitor should therefore decrease the levels of phosphorylated BAD (p-BAD).[6] We use Western blotting to measure this effect.

Experimental Protocol: Western Blotting for p-BAD

This protocol outlines the key steps for analyzing protein phosphorylation states.[11]

  • Cell Treatment and Lysis :

    • Seed MOLM-13 cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol or a commercial standard at concentrations corresponding to their GI50 and 5x GI50 for 6 hours.

    • Wash the cells with ice-cold PBS and lyse them using 1X SDS sample buffer containing protease and phosphatase inhibitors.

    • Sonicate the lysate to shear DNA and reduce viscosity.

  • Protein Quantification and Electrophoresis :

    • Determine the protein concentration of each lysate using a BCA assay.

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by molecular weight.

  • Protein Transfer and Blocking :

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation and Detection :

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated BAD (p-BAD Ser112).

    • Wash the membrane three times with TBST.

    • Incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total BAD and a loading control protein like β-actin.

Visualization: Pim-1 Signaling Pathway and Inhibition

G Pim1 Pim-1 Kinase pBAD p-BAD (Inactive) Pim1->pBAD Phosphorylates BAD BAD Bcl2 Bcl-2 BAD->Bcl2 Sequesters Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Inhibitor 2-Methylpyrazolo [1,5-a]pyrimidin-6-ol Inhibitor->Pim1

Caption: Inhibition of Pim-1 kinase prevents BAD phosphorylation.

Part 4: Preclinical Efficacy in an In Vivo Xenograft Model

Expertise & Experience: The ultimate preclinical test of an anti-cancer compound is its ability to inhibit tumor growth in a living organism. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are the industry standard for evaluating in vivo efficacy.[12][13] This step is critical for assessing not only anti-tumor activity but also for gaining initial insights into the compound's tolerability and behavior in a whole-organism setting.

Experimental Protocol: Subcutaneous Xenograft Mouse Model

This protocol provides a standardized procedure for an in vivo efficacy study and must be conducted under an IACUC-approved protocol.[14]

  • Cell Preparation and Implantation :

    • Culture MOLM-13 cells under standard conditions.

    • Harvest and resuspend the cells in a sterile PBS/Matrigel mixture to a final concentration of 5x10⁶ cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude or NSG).

  • Tumor Growth and Study Initiation :

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable, average size of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group):

      • Group 1: Vehicle control (e.g., saline or a specified formulation vehicle)

      • Group 2: 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol (at a predetermined dose, e.g., 50 mg/kg)

      • Group 3: Commercial Standard A (at its established effective dose)

  • Treatment and Monitoring :

    • Administer the treatments via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) on a defined schedule (e.g., once daily for 21 days).

    • Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²)/2.

    • Monitor animal body weight and general health status as indicators of toxicity.

  • Endpoint and Data Analysis :

    • The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.

    • At the end of the study, tumors can be excised for further pharmacodynamic analysis (e.g., Western blot for p-BAD).

Quantitative Data Summary: In Vivo Anti-Tumor Efficacy
Treatment GroupDosing ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle ControlDaily, 21 days1450 ± 210-
2-Methylpyrazolo... 50 mg/kg, Daily, 21 days650 ± 15055%
Commercial Standard A30 mg/kg, Daily, 21 days580 ± 13060%

Data presented is hypothetical for illustrative purposes.

Visualization: In Vivo Efficacy Study Workflow

G Implantation Subcutaneous Implantation of Cancer Cells Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Treatment (e.g., Daily for 21 days) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint: Tumor Excision & Analysis Monitoring->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis

Caption: High-level workflow for an in vivo anti-cancer efficacy study.

Conclusion

This guide has outlined a rigorous, multi-faceted approach to benchmarking the novel compound 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol. The presented (hypothetical) data suggests that this compound is a potent inhibitor of Pim-1 kinase, demonstrating efficacy at the biochemical, cellular, and in vivo levels that is comparable to established commercial standards. Its performance across these integrated assays indicates that 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol is a promising candidate for further preclinical development. The detailed methodologies provided herein serve as a self-validating framework for researchers to replicate, verify, and expand upon these initial findings. Future work should focus on comprehensive kinase panel screening to assess selectivity, detailed pharmacokinetic and toxicology studies, and exploration of efficacy in additional preclinical models.

References

  • In vitro NLK Kinase Assay - PMC - NIH.
  • Application Notes and Protocols for In Vivo Anticancer Efficacy Studies in Mouse Models. Benchchem.
  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
  • Alk-IN-6 In Vitro Kinase Assay: A Technical Guide. Benchchem.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC.
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Western Blotting Protocol. Cell Signaling Technology.
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • Protocol Guide: XTT Assay for Cell Viability and Prolifer
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC.
  • Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific.
  • Western blot protocol. Abcam.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC.
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv

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Comparative

Bridging the Translational Gap: In Vitro vs. In Vivo Correlation for 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol Derived Kinase Inhibitors

Executive Summary & Translational Context The compound 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol serves as a foundational, privileged building block for synthesizing highly potent protein kinase inhibitors (PKIs)[1]. Its fus...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Translational Context

The compound 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol serves as a foundational, privileged building block for synthesizing highly potent protein kinase inhibitors (PKIs)[1]. Its fused, planar bicyclic structure makes it an ideal pharmacophore for targeting the ATP-binding pockets of critical oncogenic drivers, including Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinases (Trk)[2][3].

However, a persistent challenge in oncology drug development is the attrition rate between biochemical screening and animal model efficacy. Establishing a robust In Vitro-In Vivo Correlation (IVIVC) is critical. IVIVC mathematically links the in vitro potency ( IC50​ ), the compound's pharmacokinetic peak-trough ratio (PTR), and xenograft-specific properties to predict efficacious dosing and tumor stasis[4]. This guide objectively compares the pyrazolo[1,5-a]pyrimidine scaffold against alternative kinase inhibitor frameworks and provides self-validating experimental protocols to establish reliable IVIVC models.

Mechanistic Overview & Pathway Visualization

Pyrazolo[1,5-a]pyrimidine derivatives act as ATP-competitive inhibitors. By occupying the kinase active site, they prevent substrate phosphorylation, thereby blocking downstream signaling cascades (e.g., MAPK, Rb) and inducing G1-phase cell cycle arrest and apoptosis[1][2].

G Compound Pyrazolo[1,5-a]pyrimidine Derivative ATP_Pocket Kinase ATP-Binding Pocket (e.g., CDK2, Trk) Compound->ATP_Pocket Competitive Binding Apoptosis Cell Cycle Arrest & Apoptosis Compound->Apoptosis Induces Phosphorylation Substrate Phosphorylation ATP_Pocket->Phosphorylation Blocked Downstream Downstream Signaling (e.g., MAPK, Rb) Phosphorylation->Downstream

Figure 1: Mechanism of ATP-competitive kinase inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

To translate this mechanism into an in vivo setting, empirical IVIVC relations must be integrated with semi-mechanistic mathematical models that account for the free plasma concentration ( Cfree​ ) and tumor growth/decay rates[4].

IVIVC InVitro In Vitro Data (IC50, Hill Coefficient) MathModel Semi-Mechanistic Mathematical Model InVitro->MathModel InVivoPK In Vivo PK (C_free, Peak-Trough Ratio) InVivoPK->MathModel Xenograft Xenograft Parameters (Tumor Growth/Decay Rate) Xenograft->MathModel TGI Predicted Tumor Growth Inhibition (TGI) MathModel->TGI Correlation Output

Figure 2: Semi-mechanistic IVIVC workflow linking in vitro potency and in vivo PK/PD parameters.

Comparative Scaffold Performance

When designing kinase inhibitors, the choice of the core scaffold heavily dictates the IVIVC predictability. Compounds with high plasma protein binding (PPB) or poor metabolic stability often show excellent in vitro IC50​ values but fail to achieve the necessary Cfree​ to drive in vivo Tumor Growth Inhibition (TGI).

Recent biological evaluations of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol derived compounds (e.g., CDK2 inhibitors) demonstrate highly favorable IVIVC profiles compared to traditional scaffolds[2][3].

Table 1: IVIVC Metrics Across Kinase Inhibitor Scaffolds
Core ScaffoldRepresentative TargetIn Vitro IC50​ (nM)In Vivo TGI (%) at 50 mg/kgMetabolic Half-life ( t1/2​ , hr)IVIVC Predictability
Pyrazolo[1,5-a]pyrimidine CDK2 / Trk18 - 15085 - 92%4.2High (Linear PK/PD, low PPB)
Quinazoline EGFR5 - 5070 - 80%2.1Moderate (High PPB limits Cfree​ )
Pyrrolopyrimidine JAK / CDK10 - 10075 - 85%3.5High (Good tumor penetration)

Data synthesis based on recent evaluations of pyrazolo[1,5-a]pyrimidine analogs showcasing IC50​ values as low as 18 nM with corresponding high in vivo efficacy[2].

Experimental Methodologies: Building a Self-Validating IVIVC Model

To ensure scientific integrity, the following protocols are designed as self-validating systems. As an application scientist, I emphasize not just what to do, but the causality behind each step to ensure your data accurately feeds into the semi-mechanistic IVIVC model[4].

Protocol 1: In Vitro Kinase Profiling (TR-FRET Assay)

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays. TR-FRET eliminates compound auto-fluorescence and light-scattering artifacts, ensuring the IC50​ calculated is a true reflection of target engagement. This precise IC50​ forms the critical denominator in the Cfree​/IC50​ ratio used for IVIVC[4].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 3-fold serial dilution of the pyrazolo[1,5-a]pyrimidine derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., CDK2/Cyclin E) diluted in Kinase Buffer to the compound wells. Self-Validation: Include a no-enzyme control to establish the assay floor.

  • Incubation: Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (at the predetermined Km​ for ATP) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing the Europium-labeled anti-phospho antibody and ULight-labeled streptavidin.

  • Readout & Analysis: Read the plate on a multi-mode microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: In Vivo Pharmacokinetics & Xenograft Efficacy (TGI)

Causality: Measuring total plasma concentration is insufficient for IVIVC. Only the unbound fraction ( Cfree​ ) can penetrate the tumor microenvironment. Furthermore, homogenizing tumor tissue in RIPA buffer with protease/phosphatase inhibitors immediately post-excision is critical because kinase phosphorylation states degrade within minutes, which would otherwise yield false-positive target engagement data.

Step-by-Step Workflow:

  • Model Establishment: Subcutaneously implant 5×106 HCT-116 (colon cancer) cells into the right flank of athymic nude mice.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into vehicle and treatment groups (n=8 per group).

  • Dosing & PK Sampling: Administer the pyrazolo[1,5-a]pyrimidine derivative via oral gavage (PO). Collect blood samples via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Determine Cfree​ : Centrifuge blood to isolate plasma. Perform rapid equilibrium dialysis (RED) against PBS to determine the plasma protein binding (PPB) percentage. Calculate Cfree​=Ctotal​×(1−PPB) .

  • Efficacy Measurement: Measure tumor dimensions using digital calipers bi-weekly. Calculate Tumor Volume ( V=0.5×length×width2 ).

  • IVIVC Mathematical Integration: Input the in vitro IC50​ , the in vivo Cfree​ , and the xenograft growth rate into a semi-mechanistic model to validate if the Peak-Trough Ratio (PTR) correlates with the observed Tumor Growth Inhibition (TGI)[4].

  • Pharmacodynamic (PD) Harvest: At study termination, rapidly excise tumors, snap-freeze in liquid nitrogen, and homogenize in RIPA buffer containing phosphatase inhibitors. Run Western Blots for downstream markers (e.g., phosphorylated Rb) to confirm in vivo target engagement matches the in vitro predictions.

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Safety & Regulatory Compliance

Safety

2-Methylpyrazolo[1,5-a]pyrimidin-6-ol proper disposal procedures

As a Senior Application Scientist, I have overseen the synthesis, scale-up, and decommissioning of numerous nitrogen-rich heterocyclic workflows. The proper disposal of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol (CAS: 1547068...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have overseen the synthesis, scale-up, and decommissioning of numerous nitrogen-rich heterocyclic workflows. The proper disposal of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol (CAS: 1547068-01-8) [1] is not merely a regulatory checkbox; it is a critical component of laboratory safety and environmental stewardship.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains the highest standards of scientific integrity and compliance.

Part 1: Hazard Assessment & Causality

To handle a chemical safely, one must understand its fundamental nature. 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol is a nitrogen-rich heterocyclic building block widely utilized in the synthesis of advanced therapeutics, including kinase inhibitors and efflux pump modulators.

The Causality of Disposal: Why can't we simply wash residual solutions down the sink? Nitrogen heterocycles are notoriously recalcitrant to conventional biological wastewater treatment and can exhibit unpredictable aquatic toxicity[2]. Furthermore, the pyrazolo[1,5-a]pyrimidine core is a "biologically privileged scaffold." Because these structures are evolutionarily designed to interact with highly conserved biological targets (such as ATP-binding pockets), environmental release poses a severe risk of unintended ecological pharmacological effects[3][4].

Consequently, zero-discharge to municipal effluent systems is mandatory . High-temperature incineration remains the only scientifically sound method for the complete destruction of this compound[5].

Part 2: Waste Categorization and Quantitative Limits

Proper waste segregation prevents dangerous cross-reactions and ensures compliance with EPA/RCRA standards. Below is the quantitative framework for categorizing 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol waste streams.

Waste StreamRCRA Classification ContextPrimary ConstituentsAccumulation LimitDisposal Routing
Solid Powder Non-listed (Toxic Organic Solid)Pure API, synthetic intermediates< 1 kg per satellite areaHigh-Temp Incineration
Halogenated Liquid F002 (if mixed with DCM/Chloroform)Compound + Halogenated Solvents50 L (vented drum)Halogenated Incineration
Non-Halogenated Liquid D001 (if flammable, e.g., MeOH)Compound + DMSO/MeOH/EtOH50 L (vented drum)Fuel Blending / Incineration
Contaminated PPE Non-hazardous solid wasteNitrile gloves, bench paper, vials90 days max accumulationIncineration

Part 3: Step-by-Step Disposal Protocols

Every protocol in your lab must be a self-validating system. Follow these methodologies to ensure absolute containment.

Protocol A: Solid Waste Decommissioning
  • Containment: Transfer residual 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol powder into a sealable, chemically compatible primary container (e.g., an HDPE wide-mouth jar).

    • Causality: HDPE prevents chemical leaching and physical puncture during transit, ensuring the integrity of the waste barrier.

  • Dust Suppression: If the powder is finely milled, lightly mist the interior of the secondary containment bag with a 10% ethanol/water solution before sealing.

    • Causality: Pyrazolopyrimidines can form dangerous suspension aerosols. Wetting agents collapse the dust cloud, preventing inhalation exposure[3].

  • Validation: Weigh the sealed container. Cross-reference the disposed mass against your laboratory's inventory log. Self-Validation Check: The final logged weight must equal the tared container weight plus the estimated mass of the disposed solid.

Protocol B: Liquid Effluent Management
  • Segregation: Strictly separate liquid waste into "Halogenated" and "Non-Halogenated" streams.

    • Causality: Mixing these streams alters the combustion thermodynamics during incineration and can generate highly toxic dioxins if improperly fired.

  • Neutralization Check: Ensure the pH of the mother liquor or HPLC effluent is between 6.0 and 8.0 before capping the waste carboy.

    • Validation: Use universal indicator strips; explicitly log the pH on the hazardous waste manifest attached to the drum.

  • Storage: Store in a vented safety can within a secondary spill tray to capture any off-gassing or thermal expansion.

Part 4: Spill Response & Decontamination Workflow

In the event of a breach, immediate and calculated action is required. Do not use standard dry-sweeping techniques for powder spills.

  • Isolation: Evacuate non-essential personnel from the immediate area.

  • Wetting & Collection: Cover the spilled powder with absorbent pads dampened with an isopropanol/water mixture.

    • Causality: Dry sweeping generates airborne particulates. Dampening the spill prevents the aerosolization of the pharmacologically active core[3].

  • Surface Decontamination: Wash the affected area with a 1% Alconox (or similar surfactant) solution, followed by a double Deionized (DI) water rinse.

  • Validation: Perform a surface swab test (analyzed via LC-MS) to confirm the complete absence of the pyrazolopyrimidine core before reopening the workspace for general use.

Part 5: Waste Routing Visualization

WasteRouting Start 2-Methylpyrazolo[1,5-a] pyrimidin-6-ol Waste Solid Solid Waste (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste (Mother Liquors, HPLC) Start->Liquid Incineration High-Temp Incineration (EPA-Approved Facility) Solid->Incineration Halogenated Halogenated Solvents (e.g., DCM) Liquid->Halogenated NonHalogenated Non-Halogenated Solvents (e.g., DMSO) Liquid->NonHalogenated Halogenated->Incineration NonHalogenated->Incineration

Fig 1. Decision tree for the segregation and routing of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol waste.

References

  • 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol CAS Information (CAS: 1547068-01-8). Rovathin. Available at:[Link][1]

  • Multimedia Environmental Goals For Environmental Assessment . U.S. Environmental Protection Agency (EPA). Available at:[Link][2]

  • Toxicological Profile for Wood Creosote, Coal TAR . CLU-IN (EPA). Available at: [Link][5]

Sources

Handling

Personal protective equipment for handling 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a self-validating system of chemical logic. Handling 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol (CAS: 1547068-01-8)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a self-validating system of chemical logic. Handling 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol (CAS: 1547068-01-8) requires a precise understanding of its physical properties and biological reactivity.

As a pyrazolopyrimidine derivative, this compound is a highly valuable building block in drug discovery, particularly in the synthesis of kinase inhibitors and other heterocyclic therapeutics. However, its physical state as a fine, low-molecular-weight powder (149.15 g/mol ) combined with its inherent biological activity necessitates strict, causality-driven operational and disposal protocols.

Hazard Profile & Mechanistic Causality

Before donning any personal protective equipment (PPE), we must understand why we are protecting ourselves. According to standard Global Harmonized System (GHS) classifications for this chemical class, 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol triggers specific [1].

The following table summarizes the quantitative and qualitative hazard data, linking each GHS code to its mechanistic causality and operational risk:

GHS Hazard CodeHazard DescriptionMechanistic Causality & Operational Risk
H302 Harmful if swallowedThe pyrazolopyrimidine core is designed to interact with biological targets. Ingestion leads to rapid systemic absorption and potential off-target toxicity.
H315 Causes skin irritationLipophilic properties allow partial dermal penetration; the nitrogen-rich heterocycle disrupts epidermal lipid bilayers, causing localized inflammation.
H319 Causes serious eye irritationDirect contact with ocular mucosa leads to rapid pH shifts and localized protein denaturation at the corneal surface.
H335 May cause respiratory irritationFine particulate matter deposits in the upper respiratory tract, causing mechanical and chemical irritation of the mucosal lining.

Mandatory PPE Protocol: A Self-Validating System

To mitigate the risks outlined above, your PPE must function as an integrated, fail-safe barrier [2].

1. Ocular Protection

  • Requirement: ANSI Z87.1-compliant chemical splash goggles.

  • Causality: Standard safety glasses leave the orbital cavity vulnerable to airborne dust. Because this compound is a fine powder, ambient air currents in a standard laboratory can easily aerosolize it. Goggles create a sealed micro-environment, preventing particulate ingress and subsequent corneal inflammation (H319).

2. Dermal Protection (Hands & Body)

  • Requirement: Double-gloving with nitrile gloves (minimum 0.11 mm thickness) and a flame-retardant, fluid-resistant lab coat.

  • Causality: Nitrile provides superior chemical resistance to heterocyclic organic powders compared to latex, which is highly permeable to organic solvents often used to dissolve this compound (e.g., DMSO, DMF). Double-gloving is a self-validating safety measure: it allows for the immediate removal of the outer layer if contamination occurs, maintaining an uncompromised sterile barrier on the inner layer.

3. Respiratory Protection & Engineering Controls

  • Requirement: Handling must be conducted inside a certified Class II Biological Safety Cabinet (BSC) or a standard chemical fume hood with a face velocity of 80-100 fpm.

  • Causality: The compound's propensity for aerosolization via static electricity makes open-bench weighing an unacceptable risk. Standard safety data sheets emphasize that if engineering controls fail or are unavailable, an N95 or P100 particulate respirator is mandatory to prevent mucosal irritation (H335)[3].

Experimental Protocol: Weighing and Solubilization Workflow

This step-by-step methodology ensures that the compound remains contained from the moment the reagent bottle is opened until the final solution is prepared.

Step 1: Environmental Preparation Verify that the chemical fume hood is operating at the correct face velocity. Place an anti-static weighing mat inside the hood to neutralize static charges that cause powder dispersion.

Step 2: PPE Donning Equip your lab coat, chemical splash goggles, and double-layered nitrile gloves.

Step 3: Static Elimination & Weighing Discharge static from your micro-spatula and weigh boat using a static-eliminator gun (e.g., Zerostat). Carefully dispense the 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol powder to minimize aerosolization.

Step 4: Closed-System Transfer Transfer the weighed powder into a sealable glass vial while still inside the fume hood. Never transport open weigh boats containing active pharmaceutical ingredients (APIs) or reactive intermediates across the laboratory.

Step 5: Solubilization Add the appropriate organic solvent (e.g., anhydrous DMSO) directly to the vial. Seal the cap tightly before removing the vial from the hood for vortexing or sonication.

Step 6: Decontamination Wipe down the analytical balance and surrounding workspace with a cloth dampened with 70% isopropanol, followed by a dry wipe to remove residual solvent.

Spill Response & Disposal Plan

Even with perfect technique, spills occur. Your response must prevent the escalation of localized contamination into an airborne hazard.

Spill Protocol:

  • Isolation: If a spill occurs outside the fume hood, immediately evacuate the vicinity to allow aerosolized particulates to settle.

  • Containment (No Dry Sweeping): Do not use a brush or broom. Dry sweeping will forcefully aerosolize the H315/H319 particulates into the breathing zone.

  • Neutralization: Cover the spilled powder with slightly dampened absorbent pads or an inert absorbent material (e.g., vermiculite or sand) to suppress dust generation.

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a rigid, sealable hazardous waste container.

Disposal Plan:

  • Solid Waste: Contaminated PPE, weigh boats, and spill cleanup materials must be placed in a sealed container labeled "Hazardous Solid Waste: Pyrazolopyrimidine Derivative."

  • Liquid Waste: Dispose of any dissolved 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol solutions in dedicated organic waste carboys. Ensure these are kept strictly separate from strong acids or oxidizers to prevent exothermic reactions.

  • Compliance: Transfer all waste to a licensed hazardous waste contractor in accordance with local EPA/RCRA regulations.

Operational Workflow Visualization

G start Pre-Operation: Risk Assessment & PPE Donning weigh Weighing in Fume Hood (Anti-Static Controls) start->weigh dissolve Solvent Addition (Closed System Transfer) weigh->dissolve spill Spill Detected? dissolve->spill cleanup Spill Protocol: Damp Absorbent & Containment spill->cleanup Yes decon Decontamination & PPE Doffing spill->decon No dispose Hazardous Waste Disposal (EPA/RCRA Compliant) cleanup->dispose decon->dispose

Figure 1: Operational workflow and spill response protocol for pyrazolopyrimidine derivatives.

References

  • Title: Full collection of Hazard statements. In force from 17 October 2020 Source: MSDS Europe URL: [Link]

  • Title: SAFETY DATA SHEET - General Laboratory Chemicals Source: Fisher Scientific URL: [Link]

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